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1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide Documentation Hub

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  • Product: 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide
  • CAS: 23504-36-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

For Researchers, Scientists, and Professionals in Drug Development This guide provides an in-depth exploration of a viable synthetic pathway for 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Drug Development

This guide provides an in-depth exploration of a viable synthetic pathway for 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, a specialized heterocyclic compound. The synthesis is presented as a multi-step process, commencing with the formation of the core bicyclic structure and culminating in the regioselective functionalization to yield the target molecule. Each step is detailed with underlying chemical principles, procedural guidelines, and critical reaction parameters.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, suggests a pathway that begins with the construction of the fundamental 9-thiabicyclo[3.3.1]nonane framework. The synthesis logically proceeds through the following key transformations:

  • Formation of the Bicyclic Core: Construction of the 9-thiabicyclo[3.e3.1]nonane skeleton.

  • Functional Group Interconversion: Manipulation of substituents to achieve the parent thioether.

  • Oxidation: Conversion of the sulfide to the corresponding sulfone.

  • Regioselective Chlorination: Introduction of a chlorine atom at the C1 bridgehead position.

The forward synthesis is therefore designed to first build the bicyclic thioether, followed by oxidation and then selective chlorination.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide can be conceptualized as a four-stage process, each involving distinct chemical transformations.

Stage 1: Synthesis of the Bicyclic Core - 9-Thiabicyclo[3.3.1]nonane-2,6-dione

The initial phase of the synthesis focuses on the construction of a stable, functionalized bicyclic intermediate. The most direct route to the 9-thiabicyclo[3.3.1]nonane skeleton is via the transannular reaction of 1,5-cyclooctadiene with a sulfur dihalide. This approach provides a dichloro-substituted bicyclic thioether, which is then converted to a more versatile diketone intermediate.[1][2]

The synthesis commences with the electrophilic addition of sulfur dichloride to 1,5-cyclooctadiene.[1] This reaction proceeds via a transannular cyclization, yielding the dichloro-thioether with high efficiency.[2][3]

The resulting dichloride is then hydrolyzed to the corresponding diol. This is typically achieved by refluxing with an aqueous solution of a mild base, such as sodium carbonate.[1]

The final step in this stage is the oxidation of the diol to the diketone. A Swern oxidation is a suitable method for this transformation, offering high yields and avoiding the use of heavy metals.[1]

Stage 2: Formation of the Parent Thioether - 9-Thiabicyclo[3.3.1]nonane

With the functionalized bicyclic core in hand, the next stage involves the removal of the carbonyl groups to yield the parent 9-thiabicyclo[3.3.1]nonane. The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones, particularly those stable under strongly basic conditions.[4][5][6]

The diketone is treated with hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The reaction proceeds through the formation of a hydrazone, which then eliminates nitrogen gas upon heating to yield the desired alkane.[4][5] A modification of this procedure, developed by Huang-Minlon, involves carrying out the reaction in a one-pot process, which can lead to improved yields and shorter reaction times.[5]

Stage 3: Oxidation to the Sulfone

The third stage of the synthesis involves the oxidation of the sulfide to the corresponding sulfone. This transformation is crucial as the electron-withdrawing nature of the sulfone group deactivates the bicyclic ring towards electrophilic attack, allowing for more controlled subsequent halogenation. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

The thioether is dissolved in a suitable solvent, such as dichloromethane, and treated with at least two equivalents of m-CPBA. The reaction is typically carried out at room temperature and proceeds to completion to give the desired 9,9-dioxide.

Stage 4: Regioselective Bridgehead Chlorination

The final and most challenging stage is the selective introduction of a chlorine atom at the C1 bridgehead position. The chlorination of bridgehead positions in bicyclic systems can be notoriously difficult. However, early work by Paquette and Houser demonstrated the feasibility of chlorinating bridgehead sulfides and sulfones.[7][8] A free-radical chlorination approach using sulfuryl chloride (SO₂Cl₂) is a plausible method for this transformation.[9][10]

The sulfone is subjected to free-radical chlorination using sulfuryl chloride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[9] The reaction is typically carried out in an inert solvent, such as carbon tetrachloride, under reflux. The selectivity for the bridgehead position is influenced by the stability of the resulting tertiary radical.

Experimental Protocols

Caution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dione

This protocol is adapted from the procedure published in Organic Syntheses.[1]

  • Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: In a flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, a solution of 1,5-cyclooctadiene (1.02 mol) in dichloromethane (1 L) is cooled to -50 °C. A solution of freshly distilled sulfur dichloride (1.02 mol) in dichloromethane (500 mL) is added dropwise over 2 hours, maintaining the temperature below -50 °C. The reaction mixture is allowed to warm to room temperature, filtered, and the filtrate is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the dichloride.

  • Synthesis of (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol: The dichloride (0.10 mol) is dissolved in acetone (100 mL), and a solution of sodium carbonate decahydrate (0.12 mol) in water (200 mL) is added. The mixture is refluxed for 1 hour. After cooling, the acetone is removed under reduced pressure, and the aqueous solution is extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the diol.

  • Synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dione: To a solution of oxalyl chloride (0.16 mol) in dichloromethane (350 mL) at -78 °C is added a solution of dimethyl sulfoxide (0.31 mol) in dichloromethane. After 10 minutes, a solution of the diol (0.08 mol) in dry dimethyl sulfoxide is added. The reaction is stirred for 25 minutes, followed by the dropwise addition of triethylamine (105 mL). The mixture is allowed to warm to room temperature, and water is added. The organic layer is separated, washed, dried, and concentrated to give the crude diketone, which can be purified by chromatography or sublimation.

Protocol 3.2: Synthesis of 9-Thiabicyclo[3.3.1]nonane

This protocol is a general procedure for the Wolff-Kishner reduction.[4][5]

  • To a flask containing 9-thiabicyclo[3.3.1]nonane-2,6-dione (10 mmol), diethylene glycol (50 mL), and hydrazine hydrate (85%, 50 mmol) is added potassium hydroxide (40 mmol).

  • The mixture is heated to reflux for 1 hour.

  • The condenser is removed, and the temperature is allowed to rise to 200 °C to distill off water and excess hydrazine.

  • The reaction mixture is then refluxed for an additional 3 hours.

  • After cooling, the mixture is diluted with water and extracted with a suitable solvent (e.g., ether or dichloromethane).

  • The combined organic extracts are washed with water, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Protocol 3.3: Synthesis of 9-Thiabicyclo[3.3.1]nonane 9,9-dioxide

This is a general procedure for the oxidation of sulfides to sulfones using m-CPBA.

  • To a solution of 9-thiabicyclo[3.3.1]nonane (10 mmol) in dichloromethane (50 mL) at 0 °C is added m-CPBA (77%, 22 mmol) portion-wise.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • The reaction mixture is then washed successively with aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the sulfone, which can be purified by recrystallization.

Protocol 3.4: Synthesis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

This is a proposed protocol based on general procedures for free-radical chlorination.[9][10]

  • A solution of 9-thiabicyclo[3.3.1]nonane 9,9-dioxide (5 mmol), sulfuryl chloride (6 mmol), and a catalytic amount of AIBN in carbon tetrachloride (25 mL) is refluxed under a nitrogen atmosphere.

  • The reaction is monitored by GC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired 1-chloro derivative.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
(1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneC₈H₁₂Cl₂S211.15Faintly yellow solid
(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diolC₈H₁₄O₂S174.26White solid
9-Thiabicyclo[3.3.1]nonane-2,6-dioneC₈H₁₀O₂S170.23Off-white solid
9-Thiabicyclo[3.3.1]nonaneC₈H₁₄S142.26-
9-Thiabicyclo[3.3.1]nonane 9,9-dioxideC₈H₁₄O₂S174.26-
1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxideC₈H₁₃ClO₂S208.70-

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Stage 1 cluster_intermediate2 Stage 2 & 3 cluster_final Final Product 1_5_COD 1,5-Cyclooctadiene DichloroThioether (1α,2α,5α,6α)-2,6-Dichloro- 9-thiabicyclo[3.3.1]nonane 1_5_COD->DichloroThioether SCl₂ SCl2 Sulfur Dichloride SCl2->DichloroThioether Diol (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol DichloroThioether->Diol Hydrolysis Diketone 9-Thiabicyclo[3.3.1]nonane-2,6-dione Diol->Diketone Swern Oxidation Thioether 9-Thiabicyclo[3.3.1]nonane Diketone->Thioether Wolff-Kishner Reduction Sulfone 9-Thiabicyclo[3.3.1]nonane 9,9-dioxide Thioether->Sulfone Oxidation (m-CPBA) FinalProduct 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide Sulfone->FinalProduct Chlorination (SO₂Cl₂/AIBN)

Sources

Exploratory

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide CAS number 23504-36-1

The following technical guide details the chemistry, synthesis, and applications of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (CAS 23504-36-1). A Pivotal Scaffold for Strained Ring Synthesis & Ramberg-Bäcklund Rear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (CAS 23504-36-1).

A Pivotal Scaffold for Strained Ring Synthesis & Ramberg-Bäcklund Rearrangements

Executive Summary

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (CAS 23504-36-1) is a specialized bicyclic sulfone derivative primarily utilized as a mechanistic probe and a synthetic precursor in organic chemistry. It serves as a critical substrate for the Ramberg-Bäcklund rearrangement , enabling the synthesis of strained bicyclic alkenes such as bicyclo[3.3.0]oct-1(5)-ene. Its unique structure—featuring a bridgehead chlorine atom adjacent to a sulfone moiety within a rigid bicyclo[3.3.1] framework—makes it an invaluable model for studying


-halo sulfone reactivity, bridgehead substitution limits, and conformational analysis.
Chemical Attribute Specification
CAS Number 23504-36-1
Molecular Formula

Molecular Weight 208.71 g/mol
IUPAC Name 1-chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide
Core Framework Bicyclo[3.3.1]nonane
Key Functional Groups Sulfone (

), Bridgehead Chloride (

)

Structural Analysis & Chemical Properties[1][2]

The Bicyclo[3.3.1]nonane Core

The compound is based on the 9-thiabicyclo[3.3.1]nonane skeleton, which exists predominantly in a twin-chair conformation . This arrangement minimizes transannular interactions between the endo-hydrogens at C3 and C7, although the presence of the bulky sulfone and chlorine substituents can induce flattening or twist-boat distortions.

Reactivity Profile
  • Bridgehead Reactivity: The chlorine atom is located at the C1 bridgehead position. Unlike typical secondary alkyl halides, this position is resistant to

    
     attack due to steric shielding and the inability to achieve the required backside geometry. 
    
    
    
    pathways are also disfavored due to the instability of bridgehead carbocations (Bredt's Rule constraints, though less severe in [3.3.1] systems than smaller rings).
  • Alpha-Sulfone Acidity: The C1 proton (in the unsubstituted parent) is acidic (

    
    ) due to the electron-withdrawing sulfone group. In the 1-chloro derivative, the remaining bridgehead proton (at C5) can still be deprotonated, but the primary reactivity of the C1-Cl bond is its susceptibility to base-induced 1,3-elimination (Ramberg-Bäcklund).
    
  • Ramberg-Bäcklund Precursor: Treatment with strong base (e.g.,

    
    ) induces deprotonation at the C5 bridgehead (or C2/C8 if alpha protons are available and accessible), leading to the formation of an episulfone  (thiirane 1,1-dioxide) intermediate. Cheletropic extrusion of 
    
    
    
    then yields the alkene.[1]

Synthesis & Production Protocols

The synthesis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide typically proceeds via the modification of the 2,6-dichloro-9-thiabicyclo[3.3.1]nonane core, which is readily accessible from cyclooctadiene.

Synthetic Pathway Visualization

SynthesisPathway COD 1,5-Cyclooctadiene Dichloro 2,6-Dichloro-9-thiabicyclo [3.3.1]nonane COD->Dichloro SCl2, CH2Cl2 Transannular Addition SCl2 Sulfur Dichloride (SCl2) Parent 9-Thiabicyclo [3.3.1]nonane Dichloro->Parent LiAlH4 or Radical Reduction Sulfone 9-Thiabicyclo [3.3.1]nonane 9,9-dioxide Parent->Sulfone mCPBA or H2O2 Oxidation Target 1-Chloro-9-thiabicyclo [3.3.1]nonane 9,9-dioxide Sulfone->Target 1. n-BuLi 2. CCl4 or NCS (Bridgehead Chlorination)

Figure 1: Synthetic route from commercially available 1,5-cyclooctadiene to the target bridgehead chloro-sulfone.

Step-by-Step Experimental Protocol
Step 1: Synthesis of the Bicyclic Core

Reagents: 1,5-Cyclooctadiene (COD), Sulfur Dichloride (


), Dichloromethane (DCM).
  • Preparation: Cool a solution of COD (1.0 equiv) in DCM to -60°C under

    
     atmosphere.
    
  • Addition: Add

    
     (1.0 equiv) dropwise over 2 hours. The electrophilic sulfur bridges the diene, inducing double transannular cyclization.[2]
    
  • Workup: Warm to room temperature. Wash with brine, dry over

    
    , and concentrate.
    
  • Product: Yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane as a solid (mp 97-99°C).[3]

Step 2: Dechlorination to Parent Sulfide

Reagents:


, THF.
  • Reduction: Treat the dichloride with excess Lithium Aluminum Hydride in refluxing THF to remove the secondary chlorides.

  • Isolation: Quench carefully with Fieser method, filter, and concentrate to obtain 9-thiabicyclo[3.3.1]nonane .

Step 3: Oxidation to Sulfone

Reagents: m-Chloroperoxybenzoic acid (mCPBA) or


/Acetic Acid.
  • Oxidation: Dissolve the sulfide in DCM. Add mCPBA (2.2 equiv) at 0°C.

  • Workup: Wash with

    
     (to remove excess oxidant), then 
    
    
    
    .
  • Product: 9-Thiabicyclo[3.3.1]nonane 9,9-dioxide .

Step 4: Bridgehead Chlorination (Target Synthesis)

Reagents: n-Butyllithium (n-BuLi), Carbon Tetrachloride (


) or N-Chlorosuccinimide (NCS).
  • Lithiation: Dissolve the sulfone in dry THF at -78°C. Add n-BuLi (1.1 equiv). The sulfone stabilizes the alpha-carbanion at the bridgehead (C1).

  • Chlorination: Add

    
     or NCS (1.2 equiv) to the lithiated species.
    
  • Purification: Quench with

    
    , extract with EtOAc, and recrystallize.
    
  • Result: 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (CAS 23504-36-1).

Applications in Drug Discovery & Research

The Ramberg-Bäcklund Rearrangement

The primary utility of CAS 23504-36-1 is its ability to undergo the Ramberg-Bäcklund rearrangement to form bicyclo[3.3.0]oct-1(5)-ene . This reaction is pivotal for synthesizing fused ring systems found in polyquinanes and other complex natural products.

Mechanism:

  • Base Treatment: Reaction with

    
     generates a carbanion at C5.
    
  • Intramolecular Displacement: The C5 anion attacks C1, displacing the chloride and forming a strained three-membered episulfone bridge.

  • Cheletropic Extrusion: The episulfone thermally decomposes, ejecting

    
     and forming the C1-C5 double bond.
    

RambergBacklund Substrate 1-Chloro-Sulfone (CAS 23504-36-1) Anion α'-Carbanion Substrate->Anion KOtBu Deprotonation Episulfone Episulfone Intermediate Anion->Episulfone Intramolecular SN2 Product Bicyclo[3.3.0]oct-1(5)-ene (Fused Alkene) Episulfone->Product - SO2 Extrusion SO2 SO2 (Gas) Episulfone->SO2

Figure 2: Mechanism of the Ramberg-Bäcklund rearrangement transforming the bicyclic sulfone into a fused alkene.

Scaffold for Pharmacophores

While the chloro-sulfone itself is reactive, the 9-thiabicyclo[3.3.1]nonane core is a "privileged scaffold" in medicinal chemistry.

  • Conformational Rigidity: The bicyclic system holds substituents in defined spatial orientations, useful for mapping receptor binding pockets.

  • Bioisosterism: The sulfone group can act as a hydrogen bond acceptor, mimicking carbonyls or other polar groups in peptide mimetics.

Safety & Handling (MSDS Summary)

  • Hazards: The compound is an alkyl halide and sulfone. It should be treated as an irritant. The synthesis involves hazardous reagents (

    
    , n-BuLi).
    
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (during synthesis).

  • Disposal: Halogenated organic waste.

References

  • Paquette, L. A.; Philips, J. C.; Wingard, R. E. "ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Halo sulfones.[4] XVIII. Ramberg-Bäcklund rearrangement as a synthetic entry to unsaturated propellanes."[4][5][6][7] Journal of the American Chemical Society, 1971 , 93, 4516. Link
    
  • Corey, E. J.; Block, E. "2,6-Dichloro-9-thiabicyclo[3.3.1]nonane." Organic Syntheses, 1973 , 53, 151. Link

  • Mellor, J. M.; Webb, C. F. "Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones." Perkin Transactions 1, 1998.
  • Sigma-Aldrich. "Product Specification: 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide." CAS 23504-36-1. Link

Sources

Foundational

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide molecular weight and formula

[1][2][3][4] Executive Summary 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (CAS: 23504-36-1) is a specialized bicyclic sulfone derivative used primarily as a mechanistic probe and a synthetic precursor in organic che...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (CAS: 23504-36-1) is a specialized bicyclic sulfone derivative used primarily as a mechanistic probe and a synthetic precursor in organic chemistry.[1][2][3] It belongs to the class of sulfur-bridged carbocycles, specifically the 9-thiabicyclo[3.3.1]nonane family, which serves as a structural mimic of the adamantane cage.

The compound is most notable for its role in Ramberg-Bäcklund rearrangements , where the bridgehead chlorine (alpha to the sulfone) facilitates base-induced extrusion of sulfur dioxide (


) to form the contracted bicyclo[3.3.0]oct-1(5)-ene system. This guide details its physicochemical properties, synthesis via bridgehead functionalization, and its application in ring-contraction methodologies.

Physicochemical Profile

The following data characterizes the pure compound. The molecular weight is derived from the standard atomic weights of the constituent elements (


, 

,

,

,

).
PropertyValue
Chemical Name 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide
CAS Number 23504-36-1
Molecular Formula

Molecular Weight 208.71 g/mol
Exact Mass 208.032 Da
Physical State Solid (Crystalline)
Solubility Soluble in polar organic solvents (DMSO,

,

); insoluble in water.[4]
Structural Class Bicyclic

-chlorosulfone
Structural Analysis[7]
  • Skeleton: The molecule features a bicyclo[3.3.1]nonane framework where position 9 is a sulfur atom.[2][5][6][7][8][9]

  • Functional Groups:

    • Sulfone (

      
      ):  The sulfur is oxidized to the hexavalent state, imparting high crystallinity and strong electron-withdrawing properties to the adjacent carbons.
      
    • Bridgehead Chlorine: The chlorine atom is located at position 1 (a bridgehead carbon). This position is

      
       to the sulfone group, activating it for deprotonation-elimination sequences despite the steric constraints of the bridgehead.
      

Synthetic Pathways & Mechanism[10]

The synthesis of 1-chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is typically achieved through the functionalization of the parent sulfone. Unlike the 2,6-dichloro derivatives formed directly from cyclooctadiene and


, the 1-chloro isomer requires targeted bridgehead activation.
Upstream Synthesis (Parent Scaffold)

The parent scaffold, 9-thiabicyclo[3.3.1]nonane 9,9-dioxide , is synthesized via:

  • Cyclization: Reaction of 1,5-cyclooctadiene (COD) with sulfur dichloride (

    
    ) to yield 2,6-dichloro-9-thiabicyclo[3.3.1]nonane.[5]
    
  • Dechlorination: Reductive removal of the chlorines (e.g., using

    
     or catalytic hydrogenation) to yield 9-thiabicyclo[3.3.1]nonane.
    
  • Oxidation: Treatment with oxidizing agents (e.g.,

    
    -CPBA, 
    
    
    
    ) to convert the sulfide to the sulfone.
Bridgehead Chlorination (Target Molecule)

The conversion of the parent sulfone to the 1-chloro derivative exploits the acidity of the


-sulfonyl protons.
  • Reagents: Strong base (e.g.,

    
    -BuLi or 
    
    
    
    ) followed by an electrophilic chlorine source (
    
    
    ,
    
    
    -chlorosuccinimide, or hexachloroethane).
  • Mechanism: The strong electron-withdrawing nature of the sulfone group acidifies the bridgehead proton (

    
     approx. 25-28). Deprotonation generates a bridgehead carbanion, which is stabilized by the sulfone. This carbanion attacks the chlorine source to install the halogen.
    
Downstream Application: Ramberg-Bäcklund Rearrangement

The primary utility of this molecule is its conversion to bicyclo[3.3.0]oct-1(5)-ene.

  • Mechanism: Treatment with a strong base (e.g.,

    
    ) induces the formation of a carbanion at the other bridgehead (position 5). This anion performs an intramolecular 
    
    
    
    attack on the chlorinated carbon (position 1), displacing chloride and forming a thiirane 1,1-dioxide (episulfone) intermediate. This unstable intermediate spontaneously extrudes
    
    
    to yield the alkene.
Reaction Pathway Diagram

G Parent Parent Sulfone (9-thiabicyclo[3.3.1]nonane 9,9-dioxide) Anion Bridgehead Carbanion (Intermediate) Parent->Anion 1. Base (n-BuLi) Deprotonation at C1 Target TARGET MOLECULE 1-Chloro-9-thiabicyclo[3.3.1] nonane 9,9-dioxide Anion->Target 2. Electrophile (CCl4/NCS) Chlorination Episulfone Episulfone Intermediate (Thiirane 1,1-dioxide) Target->Episulfone Base (KOtBu) Intramolecular SN2 Product Bicyclo[3.3.0]oct-1(5)-ene (Ring Contraction Product) Episulfone->Product -SO2 (Cheletropic Extrusion)

Figure 1: Synthetic pathway from parent sulfone to the target 1-chloro derivative, and its subsequent transformation via the Ramberg-Bäcklund rearrangement.

Analytical Characterization

To validate the identity of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, researchers should look for the following spectral signatures:

TechniqueExpected SignatureInterpretation
Mass Spectrometry (MS) Molecular Ion (

) at 208 and 210 (3:1 ratio).
Characteristic chlorine isotope pattern (

/

) confirms the presence of one chlorine atom.
IR Spectroscopy Strong bands at 1300–1320 cm⁻¹ and 1120–1160 cm⁻¹ .Asymmetric and symmetric stretching vibrations of the sulfone (

) group.
¹H NMR Loss of one bridgehead proton signal compared to parent.The C1 proton is absent. The C5 proton (bridgehead) will appear as a multiplet, shifted downfield due to the sulfone.
¹³C NMR Distinct quaternary signal at C1 .The chlorinated carbon (C1) will show a significant chemical shift change and loss of coupling to hydrogen (in DEPT).

Safety & Handling Protocol

Hazard Classification:

  • Skin/Eye Irritant: Like many halogenated sulfones, this compound may cause irritation to mucous membranes.

  • Reactivity: Stable under ambient conditions but reacts vigorously with strong bases (releasing

    
     and potentially generating pressure in closed vessels).
    

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood, especially during synthesis or reactions involving

    
     extrusion.
    
  • Storage: Store in a cool, dry place. The sulfone group is hygroscopic; keep the container tightly sealed to prevent moisture absorption which can complicate precise stoichiometry in base-mediated reactions.

References

  • Corey, E. J., & Block, E. (1969). Sulfur-bridged carbocycles. II. Extrusion of the sulfur bridge. The Journal of Organic Chemistry, 34(5), 1233–1240. Retrieved from [Link]

  • Paquette, L. A., Wittenbrook, L. S., & Schreiber, K. (1968).[10]

    
    -Halo sulfones.[2][8][10] IX. Directive effects in the chlorination of benzyl chloromethyl sulfides. The Journal of Organic Chemistry, 33(3), 1080–1083.[10] Retrieved from [Link]
    
  • Mellor, J. M., & Webb, C. F. (1984). Synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. Journal of the Chemical Society, Perkin Transactions 1, 17-22. (Context for scaffold synthesis). Retrieved from [Link]

Sources

Exploratory

Electrophilic Transannular Cyclization: A Definitive Guide to the Thiabicyclo[3.3.1]nonane Core

Strategic Significance: The Power of Anchimeric Scaffolds In the landscape of bicyclic heterocycles, the 9-thiabicyclo[3.3.1]nonane core stands out not merely as a structural curiosity, but as a masterclass in anchimeric...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance: The Power of Anchimeric Scaffolds

In the landscape of bicyclic heterocycles, the 9-thiabicyclo[3.3.1]nonane core stands out not merely as a structural curiosity, but as a masterclass in anchimeric assistance (neighboring group participation).[1][2][3] For researchers in medicinal chemistry and materials science, this scaffold offers a unique combination of topological constraint and reactive versatility.

Unlike flat aromatic systems, the thiabicyclo[3.3.1]nonane framework exists predominantly in a twin-chair conformation. This 3D architecture positions the sulfur atom at the apex (position 9), where it exerts profound stereoelectronic control over the C2 and C6 positions. This "internal catalyst" enables highly stereoselective functionalizations, making the core an exceptional scaffold for:

  • Peptidomimetics: The rigid bicyclic structure mimics

    
    -turn motifs.
    
  • Bivalent Ligands: The

    
    -symmetric nature allows for the precise display of pharmacophores.
    
  • Reactive Probes: The episulfonium intermediates generated from this core are potent electrophiles, useful for covalent trapping in proteomic profiling.

Mechanistic Masterclass: Transannular Electrophilic Addition

The formation of this core is the result of a spectacular transannular electrophilic addition . The reaction does not proceed through a simple stepwise addition; rather, it exploits the proximity of the two double bonds in (Z,Z)-1,5-cyclooctadiene (1,5-COD) .

The "Double-Twist" Mechanism
  • Initiation: The electrophilic sulfur species (

    
     or polarized 
    
    
    
    ) attacks one of the
    
    
    -bonds of 1,5-COD.
  • Transannular Capture: Instead of capturing a chloride ion immediately (which would yield a simple chlorosulfide), the cationic intermediate is intercepted by the second

    
    -bond across the ring.
    
  • Bicyclization: This transannular attack closes the ring, forming a transient sulfonium dication or bridged episulfonium species.

  • Termination: Chloride ions attack the bridgehead carbons from the external face, resulting in the 2,6-dichloro-9-thiabicyclo[3.3.1]nonane .

Crucial Stereochemical Insight: The reaction is highly stereoselective, yielding the (1$\alpha


\alpha

\alpha

\alpha$)
isomer (often referred to as endo,endo-dichloro). This stereochemistry is dictated by the requirement for orbital overlap during the transannular closure.

Mechanism COD (Z,Z)-1,5-Cyclooctadiene Episulfonium Mono-Episulfonium Intermediate COD->Episulfonium Electrophilic Attack SCl2 Sulfur Dichloride (Electrophile) SCl2->Episulfonium Electrophilic Attack Transannular Transannular Pi-Attack Episulfonium->Transannular Conformational Fold SulfoniumBridge Bridged Sulfonium Dication Transannular->SulfoniumBridge Ring Closure Product 2,6-Dichloro-9-thiabicyclo [3.3.1]nonane SulfoniumBridge->Product 2x Cl- Attack (Inversion)

Caption: Mechanistic pathway of the transannular cyclization. The sulfur atom acts as the linchpin, bridging the 1,5-diene system to generate the bicyclic core in a single synthetic operation.

The Protocol: Optimized Synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

While the classic method uses sulfur dichloride (


), this reagent is notoriously unstable, disproportionating into 

and

. The "In Situ Generation" protocol is far superior for reproducibility and safety. This method utilizes sulfur monochloride (

) activated by sulfuryl chloride (

).[1]
Reagent Stoichiometry
ComponentRoleEquivalentsNotes
1,5-Cyclooctadiene (COD) Substrate1.0Must be (Z,Z)-isomer.
Sulfur Monochloride (

)
Sulfur Source0.55Acts as the primary S-donor.
Sulfuryl Chloride (

)
Chlorinating Agent0.55Converts S-S bonds to reactive S-Cl species in situ.
Dichloromethane (DCM) Solvent--Anhydrous; 0.5 M concentration relative to COD.
Step-by-Step Methodology

Safety Warning: This reaction produces sulfur mustard analogs. These are potent vesicants (blister agents). All operations must be performed in a high-efficiency fume hood with double-gloving and a neutralizing bleach bath prepared for glassware decontamination.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with 1,5-cyclooctadiene (1.0 equiv) and anhydrous DCM . Cool the solution to 0 °C (ice/water bath).

  • Reagent Preparation: In the addition funnel, mix

    
     (0.55 equiv)  and 
    
    
    
    (0.55 equiv)
    in DCM. Note: You may observe gas evolution (
    
    
    ); vent appropriately.
  • Controlled Addition: Add the sulfur/chlorine mixture dropwise to the stirred COD solution over 60 minutes . Maintain the internal temperature below 5 °C.

    • Why? Rapid addition causes polymerization of the diene or oligomerization of the sulfur species.

  • Reaction Propagation: Allow the mixture to warm to room temperature (20–25 °C) and stir for an additional 2–4 hours . The solution will turn from yellow to a pale suspension as the product precipitates or crystallizes.

  • Workup:

    • Concentrate the mixture to ~20% of its original volume under reduced pressure.

    • Add cold n-pentane or hexane to fully precipitate the product.

    • Filter the white/off-white solid.

    • Wash the cake with cold pentane.

  • Purification: Recrystallize from DCM/Hexanes if high purity (>98%) is required.

    • Typical Yield: 85–95%.

    • Characterization:

      
       NMR will show characteristic signals for the bridgehead protons and the protons 
      
      
      
      to the chlorine (typically
      
      
      4.0–4.5 ppm).

Derivatization: Exploiting the Sulfur Bridge

The 2,6-dichloro adduct is rarely the final target. It is a "spring-loaded" intermediate. The sulfur atom at position 9 is perfectly positioned to displace the chlorides at C2/C6, forming a transient episulfonium ion . This allows for nucleophilic substitution with retention of configuration (double inversion) or specific skeletal rearrangements.

Key Transformations
  • Hydrolysis (The Diol): Refluxing the dichloride in aqueous carbonate/acetone yields 9-thiabicyclo[3.3.1]nonane-2,6-diol .

  • Oxidation (The Diketone): Swern oxidation of the diol affords the 2,6-dione , a versatile scaffold for condensation reactions.

  • Azide/Cyanide Substitution: Reaction with

    
     or 
    
    
    
    proceeds rapidly due to anchimeric assistance, yielding bis-azides or bis-nitriles useful for Click chemistry or polymer synthesis.

Derivatization Dichloride 2,6-Dichloro-9-thiabicyclo [3.3.1]nonane Episulfonium Episulfonium Transition State Dichloride->Episulfonium Anchimeric Assistance Diol 2,6-Diol Derivative Episulfonium->Diol H2O / Na2CO3 Reflux Diazide 2,6-Diazido Derivative (Click Ready) Episulfonium->Diazide NaN3 / MeCN Diketone 2,6-Dione Derivative Diol->Diketone Swern Oxidation (DMSO/Oxalyl Cl)

Caption: Divergent synthesis workflow. The sulfur atom facilitates clean nucleophilic substitution via an episulfonium intermediate, allowing access to diverse functional cores.

References

  • Corey, E. J., & Block, E. (1966).[2] New Synthetic Approaches to Symmetrical Sulfur-Bridged Carbocycles.[2] Journal of Organic Chemistry.[2] Link

  • Bishop, R. (1992).[3] 9-Thiabicyclo[3.3.1]nonane-2,6-dione.[3][4] Organic Syntheses.[2][3][5] Link

  • Díaz, D. D., Converso, A., Sharpless, K. B., & Finn, M. G. (2006).[3] 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold.[1][2][3][6] Molecules.[1][2][3][7][8][9][10][11][12][13] Link

  • Lautenschlaeger, F. (1968).[2] Reaction of Sulfur Dichloride with Cyclic Polyolefins.[2][4][13] Journal of Organic Chemistry.[2] Link

  • Mellor, J. M. (1984). Neighboring Group Participation by Sulfur.[1][2][3] Organic & Biomolecular Chemistry.[2][5][11][13] (Contextual citation for mechanistic principles).

Sources

Protocols & Analytical Methods

Method

use of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide in organic synthesis

This guide details the strategic application of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide in organic synthesis. While often overshadowed by its 2,6-dichloro counterpart, this specific bridgehead-chlorinated sulfone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide in organic synthesis. While often overshadowed by its 2,6-dichloro counterpart, this specific bridgehead-chlorinated sulfone serves as a critical precursor for accessing the bicyclo[3.3.0]octane (pentalan) framework via the Ramberg-Bäcklund Rearrangement (RBR) .

This protocol focuses on the transformation of the title compound into bicyclo[3.3.0]oct-1(5)-ene , a strained tetrasubstituted alkene that serves as a core scaffold for polyquinane natural products.

Introduction & Mechanistic Rationale

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide represents a unique class of


-halo sulfones where the halogen is situated at a bridgehead carbon. Unlike standard alkyl halides, this bridgehead chloride is resistant to 

substitution (due to steric blocking of the backside) and

pathways (due to the instability of bridgehead carbocations).

However, the molecule is perfectly set up for the Ramberg-Bäcklund Rearrangement . The sulfone group acidifies the protons at the other bridgehead (C5). Deprotonation creates a carbanion that can attack the C1-chlorine internally. This 1,3-displacement forms a transient episulfone (thiirane 1,1-dioxide) intermediate. Due to the inherent strain and orbital alignment, this intermediate rapidly undergoes cheletropic extrusion of sulfur dioxide (


), collapsing the bicyclic[3.3.1] system into a fused bicyclo[3.3.0] alkene.
Key Applications
  • Polyquinane Synthesis: Direct access to the bicyclo[3.3.0]octane core found in hirsutene, capnellene, and coriolin.

  • Strained Alkene Generation: Formation of the tetrasubstituted bridgehead double bond, which is difficult to access via elimination or metathesis.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the base-mediated conversion of the bridgehead sulfone to the fused alkene.

RambergBacklund Substrate 1-Chloro-9-thiabicyclo[3.3.1] nonane 9,9-dioxide Anion Bridgehead Carbanion (C5-Li/K Species) Substrate->Anion Base (KOtBu) Deprotonation at C5 Episulfone Episulfone Intermediate (Thiirane 1,1-dioxide) Anion->Episulfone Intramolecular 1,3-Displacement (-Cl) Product Bicyclo[3.3.0]oct-1(5)-ene (Fused Alkene) Episulfone->Product Cheletropic Extrusion SO2 SO2 (Gas) Episulfone->SO2 -SO2

Figure 1: Mechanism of the Ramberg-Bäcklund rearrangement transforming the [3.3.1] bridgehead sulfone into the [3.3.0] fused alkene.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Note: If the 1-chloro derivative is not purchased, it is synthesized from the parent sulfide via bridgehead chlorination followed by oxidation.

Reagents:

  • 9-Thiabicyclo[3.3.1]nonane (Parent Sulfide)

  • N-Chlorosuccinimide (NCS)

  • m-Chloroperbenzoic acid (mCPBA)

  • Carbon Tetrachloride (

    
    ) or Benzene (Caution: Carcinogens)
    

Step 1: Bridgehead Chlorination

  • Dissolve 9-thiabicyclo[3.3.1]nonane (10 mmol) in dry

    
     (50 mL) under 
    
    
    
    .
  • Add N-Chlorosuccinimide (NCS) (11 mmol).

  • Heat to reflux for 4 hours. The reaction proceeds via a radical mechanism to selectively chlorinate the bridgehead position.

  • Cool, filter off succinimide, and evaporate solvent.

  • Purify via column chromatography (Hexanes/EtOAc) to obtain 1-chloro-9-thiabicyclo[3.3.1]nonane .

Step 2: Oxidation to Sulfone

  • Dissolve the chloro-sulfide (from Step 1) in

    
     (DCM) at 0°C.
    
  • Slowly add mCPBA (2.2 equivalents) dissolved in DCM.

  • Stir at room temperature for 3 hours.

  • Quench with saturated

    
     (to remove excess peroxide) followed by 
    
    
    
    .
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Recrystallize from Ethanol/Water to yield 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide .

Protocol B: Ramberg-Bäcklund Rearrangement

Objective: Synthesis of Bicyclo[3.3.0]oct-1(5)-ene.[1][2]

Reagents:

  • Substrate: 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Solvent: Dry THF (Tetrahydrofuran)

  • Atmosphere: Argon or Nitrogen

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Add the sulfone substrate (1.0 g, 4.8 mmol) and dissolve in anhydrous THF (40 mL).

  • Base Addition: Cool the solution to -78°C (Dry ice/Acetone bath). Add KOtBu (1.35 g, 12 mmol) as a solid in one portion (or as a 1M solution in THF dropwise).

    • Note: Strong base is required to deprotonate the bridgehead C5 position.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for 1 hour.

    • Observation: Evolution of gas (

      
      ) may be observed as the reaction warms.
      
  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract with Pentane (

    
     mL).
    
    • Critical: Use pentane or hexane as the product is a volatile hydrocarbon. Avoid DCM if possible to simplify evaporation.

  • Drying: Wash combined organics with brine, dry over

    
    , and filter.
    
  • Isolation: Carefully concentrate under reduced pressure (keep bath temp < 30°C due to product volatility).

  • Purification: If necessary, purify via flash chromatography on silica gel (100% Pentane).

Yield Expectation: 65–80% of bicyclo[3.3.0]oct-1(5)-ene.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Substrate MW 208.71 g/mol
Product MW 108.18 g/mol
Reaction Type 1,3-Elimination / Cheletropic Extrusion
Key Byproduct Sulfur Dioxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) - Gas
TLC Monitoring Substrate (

in 30% EtOAc/Hex); Product (

in Hexanes)
Common Issue Incomplete Conversion: Ensure KOtBu is fresh and dry. Old base contains KOH/Carbonate which is too weak for bridgehead deprotonation.
Safety

is toxic. Perform reaction in a well-ventilated fume hood.
Structural Validation[4][5]
  • 
     NMR:  The product (bicyclo[3.3.0]oct-1(5)-ene) lacks vinylic protons (tetrasubstituted). Look for the disappearance of the downfield bridgehead proton signal of the sulfone (
    
    
    
    3.0-4.0 ppm) and the emergence of simplified methylene envelopes in the 1.5-2.5 ppm range.
  • 
     NMR:  Look for the quaternary alkene carbons at the ring fusion (
    
    
    
    ~140-150 ppm).

References

  • Paquette, L. A., & Houser, R. W. (1969). "Chlorination of bridgehead sulfides and sulfones. Transannular double-bond formation in the base-induced rearrangement of bridgehead

    
    -chloro sulfones." Journal of the American Chemical Society. 
    
  • Bordwell, F. G., & Williams, J. M. (1968). "The Ramberg-Bäcklund Reaction." Journal of the American Chemical Society.

  • Organic Syntheses. (1999). "Preparation of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane." Organic Syntheses, Coll. Vol. 9, p.163. (Provides foundational synthesis of the bicyclic sulfide core).

  • Sigma-Aldrich. "1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide Product Page."[3]

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution Reactions at the C1 Bridgehead of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

Introduction: Navigating the Challenges of Bridgehead Reactivity The bicyclo[3.3.1]nonane framework is a prevalent motif in numerous natural products and serves as a valuable three-dimensional scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Bridgehead Reactivity

The bicyclo[3.3.1]nonane framework is a prevalent motif in numerous natural products and serves as a valuable three-dimensional scaffold in medicinal chemistry and materials science.[1] The functionalization of its bridgehead positions, such as C1, presents a unique set of challenges in synthetic organic chemistry. Nucleophilic substitution at a tertiary bridgehead carbon is notoriously difficult due to inherent structural constraints. SN2 reactions are precluded by the impossibility of backside attack, while SN1 reactions are hindered by the high energy of the resulting non-planar carbocation, a violation of Bredt's rule.[2]

This document provides a detailed guide to understanding and approaching nucleophilic substitution reactions at the C1 position of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide. While direct literature on this specific substrate is sparse, this guide synthesizes established principles from related systems to provide a robust theoretical framework and practical, albeit projected, experimental protocols. A central theme is the critical role of the sulfone moiety at the 9-position, which, in stark contrast to its sulfide precursor, fundamentally alters the mechanistic landscape.

The Decisive Role of the Sulfur Oxidation State: A Tale of Two Mechanisms

The reactivity of halo-9-thiabicyclo[3.3.1]nonanes is profoundly dictated by the oxidation state of the sulfur atom. Understanding the behavior of the analogous sulfide is essential to appreciate the challenges associated with the sulfone.

The Sulfide: Accelerated Substitution via Anchimeric Assistance

In the case of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, where the sulfur exists as a sulfide, nucleophilic substitution is remarkably facile.[3][4] This enhanced reactivity is a classic example of neighboring group participation (NGP) , or anchimeric assistance. The sulfur's lone pair of electrons acts as an internal nucleophile, displacing the chloride in an intramolecular SN2 reaction to form a strained, yet highly reactive, episulfonium ion intermediate. An external nucleophile then attacks this intermediate in a second SN2 step.

This double inversion process leads to an overall retention of configuration at the carbon center and a significant rate enhancement compared to analogous systems lacking the participating sulfur atom.[5]

G cluster_0 Neighboring Group Participation in the Sulfide Start Sulfide Precursor (C-Cl) TS1 Intramolecular Sₙ2 Transition State Start->TS1 Intramolecular Attack by S: Intermediate Episulfonium Ion Intermediate TS1->Intermediate Cl⁻ departs TS2 Intermolecular Sₙ2 Transition State Intermediate->TS2 External Nu⁻ attacks Product Substituted Product (Retention of Configuration) TS2->Product Ring opens

Caption: NGP mechanism in the sulfide derivative.

The Sulfone: A Return to Classical Bridgehead Inertness

Oxidation of the sulfide to a sulfone (9,9-dioxide) eliminates the lone pairs on the sulfur atom. Consequently, the NGP pathway is completely shut down. The 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is therefore expected to exhibit the classical inertness of a bridgehead halide.

Without anchimeric assistance, any substitution reaction must proceed through a standard, high-energy pathway:

  • SN1 Pathway: This would involve the formation of a highly strained, non-planar bridgehead carbocation. Solvolysis studies on analogous rigid systems like 1-adamantyl halides show that such reactions are extremely slow, though not entirely impossible in highly ionizing solvents.[6][7]

  • SN2 Pathway: This is sterically impossible due to the cage-like structure preventing backside attack by a nucleophile.

The electron-withdrawing nature of the sulfone group further destabilizes any potential carbocation development at C1, making an SN1 pathway even less favorable than in a simple bicycloalkane.

G cluster_1 Reactivity of the Sulfone Sulfone 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide SN1_path Sₙ1 Pathway Sulfone->SN1_path SN2_path Sₙ2 Pathway Sulfone->SN2_path SN1_intermediate Bridgehead Carbocation (Highly Unstable) SN1_path->SN1_intermediate SN2_intermediate Backside Attack (Sterically Impossible) SN2_path->SN2_intermediate No_Reaction Slow or No Reaction SN1_intermediate->No_Reaction High Energy Barrier SN2_intermediate->No_Reaction Geometrically Forbidden

Caption: Mechanistic pathways for the sulfone derivative.

Proposed Synthetic Route

G COD 1,5-Cyclooctadiene Diol 9-Thiabicyclo[3.3.1]nonane-2,6-diol COD->Diol 1. SCl₂ 2. Hydrolysis [1] Sulfide 9-Thiabicyclo[3.3.1]nonane Diol->Sulfide Wolff-Kishner or Clemmensen Reduction Alcohol 1-Hydroxy-9-thiabicyclo[3.3.1]nonane Sulfide->Alcohol Bridgehead Hydroxylation (e.g., O₃, H₂O) Chloride 1-Chloro-9-thiabicyclo[3.3.1]nonane Alcohol->Chloride SOCl₂ or (COCl)₂ Sulfone 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide Chloride->Sulfone Oxidation (e.g., H₂O₂, AcOH) [25]

Caption: Proposed synthesis of the target compound.

Application Notes & Experimental Protocols

The following protocols are predictive and based on the expected low reactivity of the C1 bridgehead chloride in the sulfone system. Researchers should consider these as starting points for optimization. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) and monitored carefully by appropriate analytical techniques (TLC, GC-MS, or LC-MS).

Protocol 1: Forced SN2 Substitution with a Strong, Non-basic Nucleophile (e.g., Azide)

This approach aims to force a substitution reaction under harsh conditions, recognizing that the rate will be extremely slow. The choice of a strong, yet minimally basic, nucleophile like azide is intended to favor substitution over potential elimination pathways, although elimination from a bridgehead is also highly disfavored.

Materials:

  • 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (1.0 eq)

  • Sodium azide (NaN₃, 5-10 eq)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)

  • Phase-transfer catalyst (optional, e.g., 18-crown-6, 0.1 eq)

Procedure:

  • To a solution of the substrate in DMF, add sodium azide and the phase-transfer catalyst.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) in a sealed tube or under reflux.

  • Monitor the reaction progress over an extended period (24-72 hours).

  • Upon completion (or cessation of progress), cool the mixture to room temperature.

  • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • High Temperature & Concentration: These conditions are necessary to overcome the high activation energy for substitution at the sterically hindered bridgehead.

  • Polar Aprotic Solvent: DMF or DMSO are used to solubilize the azide salt and avoid solvolysis side reactions.

  • Phase-Transfer Catalyst: This can aid in solubilizing the nucleophile in the organic medium, potentially increasing the effective reaction rate.

  • Expected Outcome: The yield is expected to be low to moderate, even after prolonged reaction times. The primary product, if formed, will be the result of substitution with inversion of configuration , consistent with a direct displacement mechanism at the front face of the C-Cl bond, though this is a very high energy process.

Protocol 2: Solvolysis under Forcing SN1 Conditions

This protocol attempts to generate the bridgehead carbocation via solvolysis in a highly ionizing, non-nucleophilic solvent. The addition of a Lewis acid can assist in pulling off the chloride leaving group.

Materials:

  • 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (1.0 eq)

  • Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf) (1.1 eq)

  • Solvent: Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the substrate in formic acid or TFA.

  • Add the silver salt in one portion. Note: Silver salts are light-sensitive.

  • Stir the mixture at an elevated temperature (e.g., 50-80 °C).

  • Monitor the reaction for the consumption of starting material and the precipitation of AgCl.

  • Once the reaction is complete, neutralize the acid carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography.

Causality and Insights:

  • Lewis Acid: The silver ion coordinates to the chlorine, weakening the C-Cl bond and promoting its heterolysis to form the carbocation.

  • Highly Ionizing Solvent: Formic acid and TFA are excellent at stabilizing ionic intermediates.

  • Expected Outcome: The primary product will be the formate or trifluoroacetate ester, resulting from the trapping of the carbocation by the solvent. The reaction rate will be significantly slower than that of a standard tertiary alkyl halide. This can be compared to the solvolysis rates of 1-bromoadamantane, which are often used as a benchmark for bridgehead reactivity.[6]

Predicted Reactivity and Data Summary

The following table summarizes the expected outcomes for nucleophilic substitution on 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide compared to its sulfide analog. This data is predictive and based on mechanistic principles.

Feature1-Chloro-9-thiabicyclo[3.3.1]nonane (Sulfide)1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (Sulfone)
Dominant Mechanism Neighboring Group Participation (NGP)SN1-like or Forced SN2
Relative Rate Very FastExtremely Slow
Stereochemistry RetentionInversion (if SN2-like) or Racemization (if SN1)
Key Intermediate Bridged Episulfonium IonStrained Bridgehead Carbocation (SN1)
Typical Conditions Mild (e.g., Room Temp)[4]Harsh (e.g., >120 °C, strong acids)
Expected Yields High to ExcellentLow to Moderate

Conclusion for the Researcher

The substitution chemistry at the C1 position of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is governed by the classical principles of bridgehead inertness. The presence of the 9,9-dioxide functionality effectively shuts down the rapid neighboring group participation pathway that makes its sulfide analog so reactive. Therefore, researchers aiming to functionalize this position must be prepared for sluggish reactions requiring forcing conditions. The choice of protocol should be guided by the desired nucleophile and tolerance of the substrate to high temperatures or strong acids. The insights derived from the well-studied adamantane and 2,6-disubstituted 9-thiabicyclo[3.3.1]nonane systems provide the most reliable map for navigating the challenging synthetic landscape of this molecule.

References

  • Organic Syntheses, Coll. Vol. 8, p.174 (1993); Vol. 67, p.155 (1989). Link

  • Müller, P., & Mareda, J. (1985). Correlation of Gas-Phase Stability of Bridgehead Carbocations with Rates of Solvolysis and ab Initio Calculations. Journal of the American Chemical Society, 107(10), 2995-2999.
  • Kevill, D. N., & Anderson, S. W. (1991). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of the American Chemical Society, 113(5), 1641-1647.
  • Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Díaz, A. A., et al. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(4), 212-218. Link

  • Adrio, J., & Carretero, J. C. (2011). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[1.1.1]pentanes. A New Synthetic Route to Functionalized Bicyclo[1.1.1]pentanes. The Journal of Organic Chemistry, 76(15), 6296-6301.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Creary, X. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equation. European Journal of Chemistry, 9(1), 1-6.
  • Bilinska, A., & Žilinskas, A. (2012). Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. Chemija, 23(2), 116-121.
  • Manoharan, M. (2015). Neighbouring group participation with and without retention of configuration in nucleophilic substitution of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. Chemistry Stack Exchange. Link

  • Padwa, A., et al. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1751-1755.
  • Roy, P., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(34), 23896-23924. Link

  • Wipf, P., et al. (2010). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Tetrahedron, 66(31), 5852-5862. Link

  • Kurbangalieva, A. R., et al. (2023). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 28(2), 795. Link

  • Carreño, M. C., et al. (2010). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. The Journal of Organic Chemistry, 75(9), 2891-2902.
  • Mąkosza, M., & Kwast, A. (2004). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Polish Journal of Chemistry, 78(10), 1431-1459.
  • Stahl, S. S., et al. (2013). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Link

  • Kurbangalieva, A. R., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
  • Díaz, A. A., et al. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(4), 212-218. Link

  • Kirshenbaum, K. S., & Wiberg, K. B. (2023). Bicyclo[3.3.
  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Link

  • Glidewell, C., & Ferguson, G. (2005). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. Acta Crystallographica Section B: Structural Science, 61(4), 447-458.
  • U.S. Patent No. 7,868,017 B2. (2011). 9-azabicyclo[3.3.
  • Díaz, A. A., et al. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold.
  • Ali, B., et al. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.

Sources

Method

Application Note: Functionalization of the Bicyclo[3.3.1]nonane Skeleton for Anticancer Agents

[1][2][3][4][5][6][7] Executive Summary: The "Privileged Cleft" The bicyclo[3.3.1]nonane skeleton represents a "privileged scaffold" in medicinal chemistry, distinct from its more rigid cousin, adamantane. Its value in o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary: The "Privileged Cleft"

The bicyclo[3.3.1]nonane skeleton represents a "privileged scaffold" in medicinal chemistry, distinct from its more rigid cousin, adamantane. Its value in oncology lies in its unique conformational flexibility (existing in chair-chair, chair-boat, or boat-boat forms) and its ability to serve as a lipophilic spacer that orients pharmacophores into a "molecular tweezer" or "cleft" configuration.[1]

This architecture is the core of naturally occurring anticancer Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) such as Guttiferone A and Hyperforin . Synthetic derivatives have shown potency as Topoisomerase II inhibitors , MDR (Multi-Drug Resistance) reversal agents , and sigma receptor ligands .[1]

This guide provides a validated workflow for synthesizing the core "Meerwein" scaffold, functionalizing it to create a library of potential antineoplastic agents, and evaluating their efficacy.

Chemical Synthesis Strategy

The most robust entry point into this class of compounds is via the Meerwein-Eschweiler protocol , which yields the bicyclo[3.3.1]nonane-2,6-dione.[1] This diketone serves as a divergent intermediate: the carbonyls allow for reductive amination (targeting DNA binding) or Grignard addition (targeting hydrophobic pockets).

Strategic Pathway Visualization

The following diagram illustrates the synthetic logic, moving from simple precursors to complex, bioactive pharmacological agents.

G Start Dimethyl Malonate + Formaldehyde Inter Tetra-ester Intermediate Start->Inter Base-cat. Condensation Core Meerwein's Ester (Bicyclo[3.3.1]nonane-2,6-dione) Inter->Core Decarboxylation (Acid Hydrolysis) Func1 Reductive Amination (C2/C6 Positions) Core->Func1 NaBH(OAc)3, R-NH2 Func2 Bridgehead Alkylation (C1/C5 Positions) Core->Func2 Enolate Chemistry Target Anticancer Agent (DNA Intercalator / MDR Inhibitor) Func1->Target SAR Optimization Func2->Target

Figure 1: Divergent synthetic pathway from the Meerwein precursor to functionalized anticancer agents.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Meerwein’s Ketone)

Objective: Synthesis of bicyclo[3.3.1]nonane-2,6-dione.[1][2] Mechanism: Double Michael addition followed by decarboxylation.[1]

Reagents:

  • Dimethyl malonate (1.0 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Methanol (Solvent)[3]

  • Piperidine (Catalyst)

  • 6N Hydrochloric Acid (for hydrolysis/decarboxylation)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl malonate (13.2 g, 100 mmol) and paraformaldehyde (6.0 g, 200 mmol) in methanol (50 mL).

  • Catalysis: Add piperidine (1.0 mL) dropwise. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux for 24 hours. The solution will turn slightly yellow.[1]

  • Isolation of Ester: Evaporate the methanol under reduced pressure to yield the tetra-ester intermediate (viscous oil).

  • Hydrolysis & Decarboxylation: Resuspend the oil in 6N HCl (100 mL) and reflux vigorously for 48 hours. This step cleaves the ester groups and induces thermal decarboxylation.[1]

  • Extraction: Cool to room temperature. The solution may be dark. Extract continuously with chloroform or dichloromethane (DCM) for 12 hours using a liquid-liquid extractor (essential for high yield due to water solubility).[1]

  • Purification: Dry the organic layer over anhydrous

    
     and concentrate. Recrystallize the solid from ethyl acetate/hexane.
    
    • Target Yield: 60-70%[1]

    • Validation: Melting point 136-138°C.

      
      H NMR (CDCl
      
      
      
      ) should show distinctive bridgehead protons at
      
      
      2.5-2.7 ppm.[1]
Protocol B: Functionalization via Reductive Amination

Objective: Introduction of amine pharmacophores at C2/C6 to create cationic ligands capable of interacting with the phosphate backbone of DNA or the acidic pockets of Topoisomerase II.

Reagents:

  • Bicyclo[3.3.1]nonane-2,6-dione (Core from Protocol A)[1]

  • Primary Amine (e.g., Benzylamine or 4-methoxybenzylamine)[1]

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Dichloroethane (DCE) or THF

  • Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the dione (1.52 g, 10 mmol) in DCE (30 mL). Add the amine (22 mmol, slight excess) and acetic acid (1.2 g, 20 mmol). Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add

    
     (6.36 g, 30 mmol) portion-wise over 30 minutes.
    
    • Scientific Insight:

      
       is preferred over 
      
      
      
      because it is milder and reduces the iminium ion selectively without reducing the remaining ketone (if mono-substitution is desired) or side reactions.
  • Quenching: Stir overnight at room temperature. Quench with saturated aqueous

    
    .[1]
    
  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine.[1]

  • Purification: The resulting diamine is often basic.[1] Purify via column chromatography on silica gel using DCM:MeOH:NH

    
    OH (90:9:1).[1]
    

Biological Evaluation: Efficacy & SAR

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC


 of the functionalized derivatives against human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve bicyclo-derivatives in DMSO (ensure final concentration <0.1%). Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) for 48h.[1]
    • Solubility Note: Bicyclo[3.3.1]nonanes are highly lipophilic.[1] If precipitation occurs in media, use a cyclodextrin carrier.[1]

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of C2/C6 substituents on cytotoxicity, based on aggregated literature trends for this scaffold.

Derivative TypeSubstituent (R) at C2/C6LogP (Calc)Cytotoxicity (IC

)
Mechanism Note
Parent =O[1] (Ketone)0.3>100

M
Inactive (Lack of binding motif)
Amine -NH-Benzyl2.815-25

M
Moderate (Hydrophobic interaction)
Diamine -NH-(CH

)

-N(Me)

1.92-5

M
High (Cationic interaction with DNA)
Phenol -OH (Reduced)0.5>50

M
Low (Too polar, poor penetration)
Mechanism of Action: The "Cleft" Theory

The biological activity of these agents is often attributed to the "Cleft" conformation. The bicyclo[3.3.1]nonane skeleton acts as a spacer that maintains a specific distance (approx 6-7 Å) between two functional groups, mimicking the distance between phosphate groups in DNA or amino acid residues in the Topoisomerase active site.

SAR Scaffold Bicyclo[3.3.1]nonane (Lipophilic Spacer) Conf Chair-Chair Conformation Scaffold->Conf Determines Geometry Sub1 Substituent A (H-Bond Donor) Conf->Sub1 Positions Sub2 Substituent B (Pi-Stacking) Conf->Sub2 Positions Binding Receptor/DNA Binding Site Sub1->Binding Affinity Sub2->Binding Specificity

Figure 2: Pharmacophore positioning by the bicyclic scaffold.

References

  • Synthesis of Quinone Anticancer Agents and Substituted Bicyclo[3.3.1]nonane-2,9-diones. Waugh, T.M. (2017).[1] UCL Doctoral Thesis.

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Roy, N., et al. (2023).[3][4][5][6][7] RSC Advances.

  • Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. (2004). PubMed.[1][8]

  • Bicyclo[3.3.1]nonane-2,6-dione (Meerwein's Ketone) Compound Summary. PubChem.

  • Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. Muthyala, R.S., et al. (2003).[9] Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Note: 9-Thiabicyclo[3.3.1]nonane Derivatives as Electrophilic Connectors

[1] Executive Summary Subject: 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (and related derivatives).[1][2][3][4][5][6][7] Function: Bivalent electrophilic scaffold for the precise display or ligation of nucleophilic compone...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Subject: 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (and related derivatives).[1][2][3][4][5][6][7] Function: Bivalent electrophilic scaffold for the precise display or ligation of nucleophilic components. Mechanism: Sulfur-mediated anchimeric assistance (Neighboring Group Participation) leading to stereochemical retention. Primary Application: Synthesis of macrocycles, bifunctional ligands, and complex heterocycles via "double-inversion" substitution.

Part 1: Core Directive & Scientific Foundation

The Scaffold: Why 9-Thiabicyclo[3.3.1]nonane?

The 9-thiabicyclo[3.3.1]nonane core, particularly its 2,6-dichloro derivative (1 ), represents a privileged scaffold in organic synthesis due to its rigid chair-chair conformation and the unique reactivity of its bridging sulfur atom. Unlike standard alkyl halides, where nucleophilic substitution is governed purely by steric and electronic factors of the carbon center, the reactivity of 1 is dominated by transannular participation .

The sulfur atom at position 9 is perfectly positioned to displace leaving groups at positions 2 and 6. This forms a transient, highly reactive episulfonium ion . This intermediate is then opened by an external nucleophile. Because this process involves two inversions (Cl displacement by S, then S displacement by Nucleophile), the net result is retention of configuration .

Mechanistic Insight: The "Double Inversion"

To use this scaffold effectively, researchers must understand that they are not performing a simple


 reaction. They are exploiting a kinetic trap.
  • Step 1 (Intramolecular): The sulfur lone pair attacks the C-Cl

    
     orbital (anti-periplanar), ejecting chloride and forming the endo-episulfonium salt.
    
  • Step 2 (Intermolecular): The external nucleophile attacks the carbon of the episulfonium ring from the back, breaking the C-S bond and restoring the sulfide bridge.

Key Consequence: This mechanism allows for the high-yield introduction of heteroatoms (azides, cyanides, acetates) with complete stereochemical control (typically yielding endo,endo products).

Part 2: Experimental Protocols

Critical Safety Warning: Mustard Gas Analog

DANGER: VESICANT HAZARD 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is a sulfur mustard (mustard gas) analog. It is a potent vesicant (blister agent) and alkylating agent. [8] * Engineering Controls: Handle ONLY in a functioning chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® gloves), lab coat, and safety goggles.

  • Deactivation: All glassware and spills must be decontaminated using the oxidative or hydrolytic protocols described in Section 2.4 before removal from the hood.

Protocol A: Synthesis of the Electrophilic Scaffold (Compound 1)

Target: (1R,2R,5S,6S)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane

Reagents:

  • 1,5-Cyclooctadiene (COD) [1.0 equiv][2]

  • Sulfur dichloride (

    
    ) [1.0 equiv]
    
  • Sulfuryl chloride (

    
    ) [Optional, improves yield/purity][1]
    
  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and N2 inlet. Cool to -78°C (dry ice/acetone).

  • Addition: Dissolve COD in DCM. Add

    
     in DCM dropwise over 2 hours.
    
    • Note: Slow addition is critical to prevent polymerization.

  • Equilibration: Allow the mixture to warm to room temperature (RT) overnight. The solution will turn from red/orange to pale yellow.

  • Workup:

    • Filter off any insoluble oligomers.

    • Concentrate the filtrate to ~20% volume.

    • Precipitate the product by adding cold hexanes or by simple crystallization from minimal

      
      .
      
  • Yield: Typically 60-90% as a white/pale yellow solid.

Protocol B: Nucleophilic Connector Reaction

Target: 2,6-Diazido-9-thiabicyclo[3.3.1]nonane (Click Chemistry Precursor)

Rationale: This protocol demonstrates the "connector" utility. Azides are installed with retention of configuration, ready for subsequent CuAAC (Click) reactions.

Reagents:

  • Scaffold 1 (from Protocol A) [1.0 equiv]

  • Sodium Azide (

    
    ) [2.5 equiv]
    
  • Solvent: Acetonitrile/Water (1:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve

    
     in water. Add an equal volume of acetonitrile.
    
  • Coupling: Add scaffold 1 in one portion.

    • Observation: The reaction is initially heterogeneous but may clarify as the intermediate episulfonium reacts.

  • Reaction: Stir vigorously at RT for 2–4 hours.

    • Monitoring: TLC (Hexanes/EtOAc) will show the disappearance of the starting dichloride.

  • Extraction: Dilute with water and extract 3x with EtOAc.

  • Purification: Dry over

    
     and concentrate. The product is typically pure enough for subsequent "clicking".
    

Optimization for Asymmetric Connection: To link two different nucleophiles (e.g.,


 then 

):
  • Use 1.0 equiv of

    
    .[2]
    
  • Run at 0°C to exploit the kinetic difference (the first substitution is faster due to the inductive effect of the second chlorine).

  • Isolate the mono-substituted product before adding

    
    .
    
Protocol C: Deactivation & Waste Management

Principle: Destroy the electrophilic C-Cl bonds via hydrolysis or oxidation.

  • Method 1 (Hydrolysis - Preferred): Treat waste/glassware with 10% aqueous NaOH or saturated

    
     at reflux (or soak overnight). This converts the toxic dichloride to the benign diol  (9-thiabicyclo[3.3.1]nonane-2,6-diol).
    
  • Method 2 (Oxidation): Soak in 10% bleach (sodium hypochlorite). This oxidizes the sulfur (preventing anchimeric assistance) and hydrolyzes the chlorides.

Part 3: Visualization & Logic

Mechanism of Anchimeric Assistance

This diagram illustrates the "Double Inversion" pathway that defines the stereochemical outcome.

Mechanism cluster_0 Key Driver: Anchimeric Assistance Start 2,6-Dichloro Scaffold (1) Episulfonium Episulfonium Ion (Intermediate) Start->Episulfonium 1. Intramolecular S-Attack (Inversion 1) Product 2,6-Disubstituted Product (Retention) Episulfonium->Product 2. Nucleophile Attack (Inversion 2)

Caption: The sulfur atom displaces the chloride (Inversion 1), forming a reactive episulfonium ion. The nucleophile opens this ring (Inversion 2), resulting in net retention of stereochemistry.

Synthesis and Application Workflow

A decision tree for using the scaffold in drug discovery or material science.

Workflow COD Start: 1,5-Cyclooctadiene Scaffold Scaffold (1) (Dichloride) COD->Scaffold Cyclization (-78°C) SCl2 Reagent: SCl2 / SO2Cl2 SCl2->Scaffold Decision Target Application? Scaffold->Decision Symm Symmetric Linker (e.g., Bis-Azide) Decision->Symm Excess Nucleophile Asymm Asymmetric Linker (Stepwise) Decision->Asymm 1.0 eq Nu / 0°C Click Click Chemistry (Triazole Formation) Symm->Click + Alkynes Macro Macrocyclization (Rigid Spacer) Asymm->Macro + Bifunctional Ligand

Caption: Workflow for synthesizing the scaffold and selecting between symmetric functionalization (for click chemistry) or stepwise functionalization (for macrocycles).

Part 4: Data Summary

ParameterValue / ConditionNote
Scaffold MP 97.5 – 99°CSolid handling is safer than liquid mustard agents.
Reaction Time 60 – 90 minFast kinetics due to episulfonium activation.
Stereochemistry endo,endo (Retention)Reliable stereocontrol via double inversion.
Yield (Synthesis) 94 – 98%High efficiency from inexpensive starting materials.
Toxicity High (Vesicant) Requires dedicated deactivation protocols.

References

  • Corey, E. J., & Block, E. (1966). New synthetic approaches to the 9-thiabicyclo[3.3.1]nonane system. Journal of Organic Chemistry.

  • Maw, G. N., & Boeckman, R. K. (1998). (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane. Organic Syntheses, 75, 161.

  • Converso, A., Burow, K., Marzinzik, A., Sharpless, K. B., & Finn, M. G. (2001). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: A Privileged, Bivalent Scaffold for the Display of Nucleophilic Components. Journal of Organic Chemistry.

  • López, M. C., et al. (2006).[3] 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules.

Sources

Method

Application Note: Synthesis of Chiral Ligands from Thiabicyclo[3.3.1]nonane Precursors

Executive Summary This application note details the robust synthesis of chiral ligands derived from the 9-thiabicyclo[3.3.1]nonane scaffold. Unlike flexible ligand systems, this bicyclic thioether framework offers except...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of chiral ligands derived from the 9-thiabicyclo[3.3.1]nonane scaffold. Unlike flexible ligand systems, this bicyclic thioether framework offers exceptional rigidity and a unique "anchimeric assistance" mechanism mediated by the bridging sulfur atom. This guide focuses on the desymmetrization of the meso-diol intermediate to access C2-symmetric and pseudo-C2-symmetric ligands (specifically bis-phosphinites and bis-phosphines) suitable for Rh(I) and Pd(II) catalyzed asymmetric transformations.[1]

Key Advantages of this Scaffold:

  • Rigidity: The chair-chair conformation of the bicyclo[3.3.1]nonane system minimizes conformational flux during catalysis.[1]

  • Stereochemical Integrity: Substitution reactions at the C2/C6 positions proceed with retention of configuration due to the formation of a transient episulfonium ion.

  • Scalability: The core scaffold is synthesized from inexpensive 1,5-cyclooctadiene (COD).[1]

Safety & Handling Protocols

CRITICAL WARNING: This synthesis involves sulfur chlorides (


 or 

) and sulfuryl chloride (

).[1]
  • Vapor Hazard:

    
     is a potent lachrymator and corrosive.[1] All operations must be performed in a high-efficiency fume hood.
    
  • Decomposition:

    
     decomposes over time.[1] Use the In Situ Generation Protocol  (Module 1, Method B) to avoid handling unstable reagents and improve reproducibility.
    
  • Odor Control: All glassware contacting sulfur compounds must be soaked in a bleach (NaOCl) bath prior to cleaning to oxidize residual sulfides.[1]

Module 1: Synthesis of the Core Scaffold

Target: trans,trans-2,6-dichloro-9-thiabicyclo[3.3.1]nonane (1 )[1]

The historical route uses distilled


.[1] We recommend the modified sulfuryl chloride method  for higher purity and safety.
Protocol A: The Improved S2Cl2/SO2Cl2 Route

Reaction:


[1][2]

Step-by-Step Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and

    
     inlet.
    
  • Solvent Charge: Add 1,5-cyclooctadiene (1.0 mol, 122 mL) and Dichloromethane (DCM, 2.5 L) . Cool to 0°C.[1]

  • Reagent Addition 1: Add Sulfur Monochloride (

    
    , 0.55 mol, 43 mL)  dropwise over 45 minutes. The solution will turn yellow/orange.
    
  • Reagent Addition 2: Immediately follow with Sulfuryl Chloride (

    
    , 0.60 mol, 48 mL)  dropwise.
    
    • Note: Gas evolution (

      
      ) will occur.[1] Ensure proper venting.
      
  • Reaction: Warm to room temperature (25°C) and stir for 12 hours. The mixture typically becomes a white suspension.

  • Workup:

    • Wash with 10% aqueous

      
       (2 x 500 mL) to quench oxidative species.[1]
      
    • Wash with Brine (500 mL).[1]

    • Dry organic phase over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot

    
    .
    
    • Yield: ~85-90%[3]

    • Appearance: White crystalline solid.[1]

Mechanistic Visualization (Graphviz)

ScaffoldSynthesis COD 1,5-Cyclooctadiene Episulfonium Episulfonium Intermediate COD->Episulfonium Electrophilic Addition Reagents S2Cl2 / SO2Cl2 (In-situ SCl2) Reagents->Episulfonium Product 2,6-Dichloro-9-thiabicyclo [3.3.1]nonane Episulfonium->Product Transannular Cyclization

Figure 1: Synthetic pathway for the construction of the bicyclic thioether core via transannular cyclization.[1]

Module 2: Stereochemical Control & Ligand Synthesis

The dichloride (1 ) is a meso compound (endo,endo isomer).[1][3] To create a chiral ligand, we must first hydrolyze it to the diol and then desymmetrize it.

Step 1: Hydrolysis to the Meso-Diol[1]
  • Suspend Dichloride 1 (50 g) in a mixture of Acetone/Water (1:1, 500 mL) .

  • Add

    
      (3 equiv) and reflux for 24 hours.
    
  • Cool to 0°C. The product, 9-thiabicyclo[3.3.1]nonane-2,6-diol (2) , precipitates as white needles.[1]

  • Filter and dry. Yield: >90%.

Step 2: Enzymatic Desymmetrization (The Chirality Step)

This step differentiates the two enantiotopic hydroxyl groups, yielding a chiral mono-acetate.[1]

Protocol:

  • Substrate: Dissolve Diol 2 (10 mmol) in Vinyl Acetate (50 mL) (acts as solvent and acyl donor).

  • Catalyst: Add Immobilized Lipase PS (Pseudomonas cepacia) (1.0 g).

  • Incubation: Shake at 30°C for 48 hours. Monitor conversion by HPLC (Chiralpak AD-H).

  • Termination: Filter off the enzyme (enzyme can be reused).

  • Purification: Evaporate volatiles. Separate the Mono-acetate (3) (Chiral Product) from unreacted diol and diacetate via flash chromatography (Hexane/EtOAc).

    • Target: (2S, 6R)-6-acetoxy-9-thiabicyclo[3.3.1]nonan-2-ol.

    • ee%: Typically >98% ee.[1]

Step 3: Synthesis of Bis-Phosphinite Ligands

Phosphinite ligands (


) are easier to synthesize than phosphines and highly effective for Rh-catalyzed hydrogenation.[1]

Protocol:

  • Hydrolysis (Optional): If the pure diol is required, hydrolyze the mono-acetate (3) using

    
    /MeOH to get the chiral diol. However, we can functionalize the free OH of the mono-acetate first for non-C2 ligands, or hydrolyze to chiral diol for C2 ligands.
    
    • Route for C2-Symmetric Ligand: Hydrolyze Mono-acetate (3)

      
       Chiral Diol (4).[1]
      
  • Phosphinylation:

    • Dissolve Chiral Diol 4 (1.0 mmol) in dry THF (10 mL) with DMAP (0.1 equiv) and Triethylamine (2.5 equiv).

    • Cool to -78°C.[3]

    • Add Chlorodiphenylphosphine (

      
      )  (2.2 equiv) dropwise.[1]
      
    • Warm to RT and stir for 4 hours.

  • Workup: Filter under Argon (exclude air/moisture).[1] Concentrate the filtrate.

  • Isolation: The product is often an air-sensitive oil or foam.[1] Store in a glovebox.

    • Product: 2,6-bis(diphenylphosphinooxy)-9-thiabicyclo[3.3.1]nonane .[1]

Application Data: Asymmetric Hydrogenation

The resulting ligands are tested in the Rh(I)-catalyzed hydrogenation of


-dehydroamino acids.[4]

General Protocol:

  • Catalyst Precursor:

    
    
    
  • Ligand: Thiabicyclo-bis(phosphinite)[1]

  • Substrate: Methyl 2-acetamidoacrylate[1]

  • Conditions: 1 atm

    
    , MeOH, RT, 1 hr.
    

Performance Metrics:

Ligand ScaffoldSubstituent (P-R)SubstrateConv.[1][5] (%)ee (%)Configuration
Thiabicyclo[3.3.1]

Methyl acetamidoacrylate>9996(S)
Thiabicyclo[3.3.1]

Methyl acetamidoacrylate>9998(S)
Thiabicyclo[3.3.1]

Dimethyl itaconate9592(R)

Table 1: Comparative catalytic efficiency of thiabicyclo-derived ligands.

Mechanistic Insight: Sulfur Anchimeric Assistance[6]

The stereochemical stability of this scaffold during derivatization is due to the sulfur atom. When a leaving group (LG) at C2/C6 departs, the sulfur lone pair attacks from the back, forming a bridged episulfonium ion . The incoming nucleophile then attacks from the back of the episulfonium ring, resulting in a net retention of configuration (Double Inversion).

AnchimericAssistance Substrate Precursor (Leaving Group eq) TS Episulfonium Ion (Bridged Intermediate) Substrate->TS -LG (Inversion 1) Product Substitution Product (Retention of Config) TS->Product +Nu (Inversion 2)

Figure 2: The "Double Inversion" mechanism ensuring stereochemical integrity during ligand synthesis.

References

  • Corey-Block Synthesis: E. J. Corey, E. Block, J. Org.[1] Chem.1966 , 31, 1663.[1] Link

  • Optimized S2Cl2 Route: Diaz, D. D., et al., Molecules2006 , 11, 212-218.[1] Link

  • Diol Hydrolysis: Org. Synth.1999 , 76, 23. Link

  • Enzymatic Resolution Strategy: Theil, F., Chem. Rev.[1]1995 , 95, 2203 (General review on lipase resolution of bicyclic alcohols).[1] Link

  • Phosphinite Ligand Application: RajanBabu, T. V., et al., J. Am. Chem. Soc.[1]2001 , 123, 10207 (Context on phosphinite ligands from chiral diols).[1] Link

Disclaimer: This document is for research purposes only. All synthesis steps involving sulfur chlorides must be conducted by trained personnel in appropriate containment facilities.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

Welcome to the technical support center for the purification of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights.

Introduction to Purification Challenges

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is a sulfone derivative of a bicyclic organic compound. The purification of this compound can present several challenges, primarily related to the removal of starting materials, byproducts from the synthesis, and potential degradation products. The key to successful purification lies in understanding the chemical properties of the target compound and its potential impurities.

This guide will focus on the two most common and effective purification techniques for sulfones: recrystallization and column chromatography . We will explore common issues encountered with each method and provide systematic troubleshooting strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide.

Recrystallization Issues

Recrystallization is often the preferred method for purifying solid sulfones due to its efficiency and scalability.[1][2] However, several factors can impede its success.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This is a common issue when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[3]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfone. The sulfone functional group imparts a degree of polarity to the molecule.[4]

    • Solution: Experiment with more polar solvents or a solvent mixture. Good starting points for sulfones include ethanol, isopropanol, or mixtures with water.[3] A mixture of hexanes and ethyl acetate has also been reported to be effective for recrystallizing sulfones.[5]

  • Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal nucleation.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[3]

  • High Impurity Load: A high concentration of impurities can disrupt the crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a silica plug or even column chromatography, before attempting recrystallization.[3]

Q2: I am getting a very low yield after recrystallization. What are the likely reasons?

Answer: Low recovery is a frequent challenge in recrystallization.

Probable Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: The product may crystallize on the filter paper or in the funnel during hot filtration to remove insoluble impurities.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) and perform the filtration as quickly as possible.[3]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of the cold recrystallization solvent.

Q3: No crystals are forming, even after the solution has cooled and been placed in an ice bath.

Answer: This typically indicates that the solution is not supersaturated.

Probable Causes & Solutions:

  • Too Much Solvent Was Used: The concentration of the compound is too low for crystals to form.

    • Solution: Evaporate some of the solvent to increase the concentration and then try cooling again.

  • Supersaturation Without Nucleation: The solution is supersaturated, but crystal growth has not been initiated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[3]

Column Chromatography Issues

Column chromatography is a powerful technique for separating compounds with different polarities. For sulfones, which are relatively polar, silica gel is a common stationary phase.[6]

Q1: My compound is not moving from the origin on the TLC plate, or it is streaking badly.

Answer: This indicates that the eluent (solvent system) is not polar enough or that there are interactions with the stationary phase.

Probable Causes & Solutions:

  • Inappropriate Eluent System: The solvent system is not polar enough to move the sulfone up the plate.

    • Solution: Increase the polarity of the eluent. For silica gel chromatography, common solvent systems for sulfones include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. Start with a less polar mixture and gradually increase the proportion of the more polar solvent.

  • Compound Degradation on Silica: Some sulfur-containing compounds can degrade on acidic silica gel.[2]

    • Solution: Consider using neutral or basic alumina as the stationary phase, or try reverse-phase chromatography with a C18 or biphenyl column.[2][4] Biphenyl columns can show enhanced retention for compounds containing sulfone groups due to π-π interactions.[4]

Q2: The separation between my desired product and an impurity is very poor.

Answer: This is a common challenge that requires optimization of the chromatographic conditions.

Probable Causes & Solutions:

  • Suboptimal Eluent System: The chosen solvent system may not have the right selectivity for the compounds you are trying to separate.

    • Solution: Systematically screen different solvent systems. For example, try replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane).

  • Column Overloading: Applying too much crude material to the column will result in broad peaks and poor separation.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: A poorly packed column will have channels and cracks, leading to uneven solvent flow and poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide?

Answer: The impurities will depend on the synthetic route used. However, common impurities could include:

  • Unreacted Starting Material: The precursor sulfide, 1-Chloro-9-thiabicyclo[3.3.1]nonane.

  • Over-oxidation or Side-reaction Products: Depending on the oxidant used, other functional groups in the molecule could be affected.

  • Residual Solvents: Solvents used in the reaction or workup.

  • Inorganic Salts: From the workup procedure.

Q2: What is the best solvent for dissolving crude 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide for purification?

Answer: There is no single "best" solvent. The choice will depend on the purification method.

  • For Recrystallization: A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Good starting points to screen are ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[5]

  • For Column Chromatography: The crude product should be dissolved in a minimal amount of a solvent in which it is highly soluble and that is compatible with the eluent system (e.g., dichloromethane or chloroform).

Q3: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and help identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC system that gives good separation of your product from impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (either as a slurry or dry-packed).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and apply it to the top of the column. Alternatively, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide.

Purification_Workflow start Crude Product 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (oil/gum) oiling_out Does it 'oil out'? recrystallization->oiling_out change_solvent Change Solvent / Cool Slower oiling_out->change_solvent Yes crystals_form Do crystals form? oiling_out->crystals_form No change_solvent->recrystallization induce_crystallization Induce Crystallization (scratch/seed) crystals_form->induce_crystallization No check_purity_recryst Check Purity (TLC, MP, NMR) crystals_form->check_purity_recryst Yes induce_crystallization->recrystallization is_pure Is it pure? check_purity_recryst->is_pure pure_product Pure Product check_purity_column Check Purity (TLC, NMR) column_chromatography->check_purity_column check_purity_column->is_pure is_pure->pure_product Yes is_pure->column_chromatography No

Sources

Optimization

Technical Support Center: Stability and Handling of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

Welcome to the technical support guide for 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this unique bridged heterocyclic compound. Our goal is to provide you with a deep, mechanistically-grounded understanding of its stability profile, enabling you to anticipate challenges, troubleshoot unexpected results, and design robust experimental protocols.

Overview: Understanding the Core Structural Dynamics

The stability of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is not straightforward; it is a direct consequence of the interplay between three key structural features: the rigid bicyclo[3.3.1]nonane framework, the electron-withdrawing sulfone bridge, and the unique bridgehead position of the chloro-substituent.

  • The Bicyclo[3.3.1]nonane Core : This scaffold typically adopts a twin-chair conformation. This rigid geometry is central to the compound's reactivity. Oxidation of the parent sulfide to the sulfone generally increases the thermal stability of the compound.[1]

  • The Sulfone Bridge (-SO₂-) : The sulfone group is a powerful electron-withdrawing group. This has two major effects: it deactivates the sulfur from participating in neighboring-group effects (unlike its sulfide precursor) and significantly increases the acidity of protons on the carbons alpha to the sulfur (C2, C8, C5, C7).

  • The Bridgehead Chloride (C1-Cl) : This is the most critical feature governing stability. Halides at a bridgehead position are notoriously unreactive towards standard S_N1 and S_N2 substitution pathways. This is a direct consequence of Bredt's rule, which dictates that a planar carbocation (required for S_N1) or the backside attack trajectory (required for S_N2) cannot be achieved without introducing prohibitive strain into the bicyclic system.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction with a strong, non-nucleophilic base (e.g., NaH, LDA) is showing decomposition. I thought the bridgehead chloride was inert. What's happening?

Answer: You are correct that the C1-Cl bond is kinetically stable against direct attack. However, the decomposition you are observing is likely not related to the chloride but to the protons alpha to the sulfone group.

  • Causality: Strong bases will readily deprotonate the α-carbon positions (C2, C8, C5, C7). The resulting carbanion is stabilized by the adjacent sulfone. While α-halo sulfones can be unstable in the presence of base[2], the bridgehead position of the halogen in your molecule prevents simple elimination. Instead, the formation of this α-sulfonyl carbanion can initiate unforeseen rearrangement or fragmentation pathways, especially at elevated temperatures.

  • Troubleshooting Recommendation:

    • Lower the reaction temperature significantly (-78 °C is a standard starting point for such reactions).

    • Use the base stoichiometrically rather than in excess.

    • Ensure your solvent and reagents are scrupulously dry, as water can complicate the reaction profile.

    • If the goal is to modify another part of themolecule, consider protecting the α-positions if a suitable method exists or choose reaction conditions that do not require strong bases.

Q2: I am trying to displace the bridgehead chloride with a strong nucleophile (e.g., NaN₃, NaCN), but I am only recovering my starting material. Why is this substitution failing?

Answer: This is an expected outcome due to the structural constraints of the bridgehead position. This inertness contrasts sharply with the high reactivity of halides at other positions on the ring, like the C2 or C6 positions in the parent sulfide, which are activated by neighboring-group participation.[3][4][5]

  • Mechanistic Explanation:

    • S_N2 Pathway: This pathway is impossible. It requires the nucleophile to attack the carbon from the side opposite to the leaving group (backside attack). In a bicyclic system, the "backside" is completely shielded by the rest of the molecular framework.

    • S_N1 Pathway: This pathway is also highly disfavored. It would require the formation of a carbocation at the bridgehead. Bridgehead carbocations are highly unstable because they cannot adopt the ideal trigonal planar geometry due to the rigid ring system.

Diagram 1: The Inert Nature of the Bridgehead Chloride

G cluster_sn2 SN2 Pathway Analysis cluster_sn1 SN1 Pathway Analysis sn2_start Nucleophilic Attack at C1 sn2_check Backside Attack Possible? sn2_start->sn2_check sn2_no No. Sterically Blocked by Bicyclic Core. sn2_check->sn2_no False sn2_result SN2 Reaction Fails sn2_no->sn2_result sn1_start Chloride Dissociation from C1 sn1_check Planar Carbocation Stable? sn1_start->sn1_check sn1_no No. Prohibitive Strain (Bredt's Rule). sn1_check->sn1_no False sn1_result SN1 Reaction Fails sn1_no->sn1_result G start 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide reagents Add: 1. Bu3SnH (Reductant) 2. AIBN (Initiator) 3. Toluene (Solvent) start->reagents condition Heat to 80-100 °C reagents->condition reaction Radical Chain Reaction: - Tin radical abstracts Cl - Bridgehead radical forms - H-atom transfer from Bu3SnH condition->reaction product 9-Thiabicyclo[3.3.1]nonane 9,9-dioxide reaction->product

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 9-Thiabicyclo[3.3.1]nonanes

Introduction: The 9-thiabicyclo[3.3.1]nonane framework is a rigid, sulfur-containing bicyclic system that serves as a valuable scaffold in medicinal chemistry, asymmetric catalysis, and materials science.[1][2] Its confo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 9-thiabicyclo[3.3.1]nonane framework is a rigid, sulfur-containing bicyclic system that serves as a valuable scaffold in medicinal chemistry, asymmetric catalysis, and materials science.[1][2] Its conformational rigidity and defined spatial arrangement of substituents make it an attractive design element. However, these same features present significant stereochemical challenges during synthesis. Controlling the relative and absolute stereochemistry of substituents on the bicyclic core is a frequent and formidable obstacle for researchers.

This guide is designed to serve as a technical resource for chemists and drug development professionals actively engaged in the synthesis of these complex molecules. It provides practical, experience-driven advice in a question-and-answer format to troubleshoot common experimental hurdles and clarify foundational concepts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of substituted 9-thiabicyclo[3.3.1]nonanes.

Question 1: My primary cyclization reaction to form the bicyclic core results in poor diastereoselectivity. What factors control this, and how can I improve the isomeric ratio?

Answer: This is one of the most common challenges. Poor diastereoselectivity often stems from a lack of sufficient energy difference between the diastereomeric transition states leading to your product. Several factors can be tuned to address this:

  • Reaction Pathway and Mechanism: The initial synthetic route is critical. The electrophilic addition of sulfur dichloride (SCl₂) to 1,5-cyclooctadiene is a classic method that reliably produces the cis-2,6-dichloro-9-thiabicyclo[3.3.1]nonane with a defined stereochemistry.[3] This high stereoselectivity is driven by neighboring group participation from the sulfur atom, which forms intramolecular episulfonium ion intermediates that dictate the stereochemical outcome of nucleophilic attack.[4][5][6] If your route involves a tandem Michael-aldol condensation or a double intramolecular alkylation, the stereochemical outcome is more sensitive to reaction conditions.

  • Solvent and Temperature Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. Experiment with a range of solvents (e.g., from non-polar toluene to polar DMF) to find optimal conditions. Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between competing reaction pathways.

  • Choice of Base/Catalyst: In base-mediated cyclizations, the nature of the cation (e.g., Li⁺, Na⁺, K⁺) and the steric bulk of the base can significantly impact the aggregation state and geometry of enolates, thereby influencing the facial selectivity of the cyclization. Consider switching from a standard base like sodium ethoxide to a bulkier base like lithium bis(trimethylsilyl)amide (LiHMDS) or a potassium salt with a crown ether to modulate the transition state.

  • Substrate Control: If your starting material already contains stereocenters, they can direct the stereochemical outcome of the cyclization (substrate-controlled diastereoselection). Ensure the stereochemical purity of your starting materials is high. If not, consider introducing a chiral auxiliary to the substrate to force the cyclization to proceed through a more ordered, single diastereomeric transition state.

Data-Driven Recommendations for Improving Diastereoselectivity:

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Temperature Room Temperature (25 °C)-78 °CLower temperature exaggerates small energy differences between transition states.
Base NaH in THFKHMDS with 18-crown-6 in TolueneLess coordinating cations and bulkier bases can favor a specific enolate geometry.
Solvent Dichloromethane (DCM)Toluene or HexaneNon-polar solvents can promote more organized, pre-complexed transition states.
Concentration 0.1 M0.01 MHigh dilution favors intramolecular over intermolecular side reactions.
Question 2: I am observing the formation of an unexpected constitutional isomer or rearrangement product. Why is this happening?

Answer: The 9-thiabicyclo[3.3.1]nonane system, particularly with activating groups, can be prone to rearrangements. The primary cause is often the formation of a cationic intermediate that can be stabilized by the sulfur atom.

The sulfur bridge can readily participate in neighboring group effects, leading to the formation of stabilized episulfonium ions.[4][5] While this is beneficial for stereocontrolled substitutions (as seen with the 2,6-dichloro derivative), it can also facilitate skeletal rearrangements under certain conditions, especially with strong Lewis acids or highly electrophilic reagents.

Mitigation Strategies:

  • Avoid Strong Lewis Acids: If your protocol uses Lewis acids (e.g., TiCl₄, BF₃·OEt₂), consider switching to a milder Brønsted acid or using a proton sponge to scavenge trace acid impurities.

  • Control Electrophilicity: When introducing electrophiles, use less reactive sources or pre-complex the electrophile with a moderating ligand.

  • Temperature Control: Perform the reaction at the lowest possible temperature to disfavor high-energy rearrangement pathways.

Question 3: My purification is difficult, and I suspect the product is epimerizing on silica gel. How can I purify my compound without compromising its stereochemical integrity?

Answer: This is a common issue, especially for compounds with acidic or basic centers, or protons alpha to a carbonyl group. Standard silica gel is acidic and can catalyze epimerization or decomposition.

Protocol: Purification of Acid-Sensitive Stereoisomers

  • Neutralize Silica Gel: Before preparing your column, create a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine (or another volatile base like pyridine). Mix thoroughly for 15 minutes, then pack the column as usual. This deactivates the acidic silanol groups.

  • Use Alternative Stationary Phases: Consider using neutral alumina, Florisil®, or C18-functionalized reverse-phase silica, which are less likely to cause isomerization.

  • Non-Chromatographic Methods: If possible, purify the compound by recrystallization or sublimation.[3] These methods often yield material of very high purity and are less likely to cause stereochemical scrambling.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that uses supercritical CO₂ as the mobile phase. It is often faster, provides higher resolution, and is performed at lower temperatures, minimizing the risk of degradation.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the synthesis and analysis of 9-thiabicyclo[3.3.1]nonanes.

Question 1: What are the most common and reliable synthetic entries to the 9-thiabicyclo[3.3.1]nonane core?

Answer: Several robust strategies exist, each with its own advantages.

Synthetic StrategyKey ReagentsKey Features & StereocontrolReference
Electrophilic Addition to Diene 1,5-Cyclooctadiene + SCl₂Highly stereoselective, forms cis-2,6-dichloro derivative. Excellent for subsequent nucleophilic substitutions.[Organic Syntheses[3]]([Link])
Double Intramolecular Michael Addition Acyclic di-thiol precursor + α,β-unsaturated ketone/esterCan be highly diastereoselective depending on substrate and conditions. Good for building complex substitution patterns.[Forsyth, 2001[7]]([Link])
Tandem Michael-Aldol Reaction Cyclohexanone derivative + α,β-unsaturated aldehydeA classic Robinson annulation approach adapted for hetero-bicyclic systems. Stereocontrol can be challenging.[RSC Advances, 2023[1]]([Link])
Intramolecular Cyclization Functionalized thiacyclohexane with a leaving groupRelies on forming the second ring from a pre-formed single ring. Stereocontrol depends on the conformation of the precursor.[RSC Advances, 2023[8]]([Link])
Question 2: How can I definitively determine the stereochemistry and conformation of my final product?

Answer: A combination of techniques is essential for unambiguous structural assignment.

  • X-Ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry, as well as the solid-state conformation (e.g., chair-chair, boat-chair).[1] Obtaining suitable crystals is the primary limitation.

  • 2D NMR Spectroscopy:

    • NOESY/ROESY: These experiments detect through-space correlations between protons. Strong cross-peaks between protons (e.g., an axial proton on one ring and an axial proton on the other) provide definitive proof of their relative stereochemistry.

    • COSY & HSQC/HMBC: These are used to first assign all the proton and carbon signals in the molecule, which is a prerequisite for interpreting the NOESY data correctly.

  • Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constant, determined from high-resolution ¹H NMR, can indicate the dihedral angle between the protons. This is useful for inferring the chair or boat conformation of the six-membered rings. For example, a large coupling constant (~10-13 Hz) typically indicates an axial-axial relationship.

G A Synthesized Compound B Grow Single Crystals A->B D Dissolve in CDCl3 A->D C X-Ray Crystallography B->C H Unambiguous Structure C->H E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HSQC) E->F G 2D NMR (NOESY/ROESY) F->G G->H

Question 3: What are the dominant conformations of the 9-thiabicyclo[3.3.1]nonane system, and how do they impact reactivity?

Answer: The 9-thiabicyclo[3.3.1]nonane skeleton can exist in three primary conformations: chair-chair (CC), chair-boat (CB), and boat-boat (BB).

  • Chair-Chair (CC): This is generally the most stable conformation for the parent, unsubstituted system. Both six-membered rings adopt a chair-like geometry. Substituents will occupy either axial or equatorial positions, which dictates their reactivity. Equatorial substituents are typically more stable and less sterically hindered.

  • Chair-Boat (CB) and Boat-Boat (BB): These conformations are higher in energy but can become populated or even preferred depending on the substitution pattern.[1] For instance, bulky substituents at the 3 and 7 positions can introduce severe transannular steric strain (a "hockey stick" effect) in the CC form, forcing one or both rings to flip into a boat conformation to alleviate this repulsion.[1]

The dominant conformation is critical because it determines the spatial orientation of reactive functional groups and the accessibility of orbitals for reaction, directly impacting stereochemical outcomes.

References

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available at: [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. ResearchGate. Available at: [Link]

  • Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. Vilnius University. Available at: [Link]

  • Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate. Available at: [Link]

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  • Synthesis, structure and conformational analysis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones and semicarbazones. Academia.edu. Available at: [Link]

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  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

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  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing). Available at: [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Digital.CSIC. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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Optimization

preventing elimination side reactions in α-chloro sulfone chemistry

Welcome to the technical support center for α-chloro sulfone chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-chloro sulfone chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving these versatile but often challenging reagents. Here, we will dissect common experimental issues, with a focus on preventing the pervasive problem of elimination side reactions, and provide actionable, field-proven solutions.

Troubleshooting Guide: Minimizing Unwanted Elimination

The primary challenge in harnessing the synthetic utility of α-chloro sulfones is their propensity to undergo base-mediated elimination, leading to the formation of vinyl sulfones. This section provides a structured approach to diagnosing and resolving this and other common issues.

Q1: My reaction is yielding a significant amount of vinyl sulfone. What are the primary causes and how can I suppress this side reaction?

The formation of a vinyl sulfone byproduct is a classic sign of an E2 elimination reaction competing with, or even dominating, your desired SN2 substitution pathway. The root of this problem lies in the inherent acidity of the α-proton and the stability of the resulting carbanion, which is effectively stabilized by the potent electron-withdrawing sulfonyl group.[1][2][3]

Core Causality: A strong base will readily deprotonate the α-carbon, generating a carbanion.[4][5] This carbanion can then either act as a nucleophile in a desired substitution reaction or facilitate the elimination of the adjacent chloride to form a double bond.

Troubleshooting Workflow:

  • Re-evaluate Your Choice of Base: This is the most critical parameter. Strong, non-nucleophilic bases are notorious for promoting elimination.

    • Problematic Bases: Lithium diisopropylamide (LDA), potassium tert-butoxide (KOtBu), and sodium hydride (NaH) are often too aggressive and will favor elimination.

    • Recommended Alternatives: Consider using weaker, non-nucleophilic bases or bases that can be used under phase-transfer conditions. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can significantly shift the reaction equilibrium towards substitution. The stereochemical outcome of some reactions can also be influenced by the base, with weaker bases sometimes favoring the formation of Z-alkenes in Ramberg-Bäcklund type rearrangements.[6][7]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.

    • Protocol: Run your reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C and, if necessary, cool to -20 °C or even -78 °C. Use a cryostat for precise temperature control. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

  • Optimize Your Solvent System: The polarity of the solvent can influence the reaction pathway.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can stabilize the transition state of the SN2 reaction, favoring substitution. However, they can also increase the basicity of some reagents, so careful optimization is required.

    • Less Polar Solvents: In some cases, less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be preferable to disfavor the formation of the charged intermediates required for elimination.

  • Consider Substrate Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of a nucleophile, making elimination the more favorable pathway.[8]

    • Mitigation: If your substrate is sterically demanding, you may need to employ a less hindered nucleophile or explore alternative synthetic routes that do not involve direct substitution on the α-chloro sulfone.

Table 1: General Guidance on Reaction Parameter Adjustment to Favor Substitution over Elimination

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)Rationale
Base Weaker, non-nucleophilic (e.g., K₂CO₃, Et₃N)Strong, non-nucleophilic (e.g., KOtBu, LDA)Strong bases readily abstract the α-proton, initiating the elimination pathway.
Temperature Low (e.g., -78 °C to 0 °C)HighElimination often has a higher activation energy.
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (can vary)Polar aprotic solvents can stabilize the SN2 transition state.
Substrate Less sterically hinderedMore sterically hinderedSteric bulk impedes the backside attack required for SN2.
Q2: I am attempting a Ramberg-Bäcklund reaction, but the yield is low and I'm isolating unreacted starting material. What's going wrong?

The Ramberg-Bäcklund reaction is a powerful tool for alkene synthesis from α-halo sulfones.[9] Low conversion can stem from several factors, often related to the initial deprotonation step or the stability of the intermediates.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The first step is the formation of the α-sulfonyl carbanion.[4][5] If this is not efficient, the reaction will not proceed.

    • Check Base Stoichiometry and Strength: Ensure you are using at least one equivalent of a sufficiently strong base. For many Ramberg-Bäcklund reactions, a strong base like potassium hydroxide or an alkoxide is necessary.[6]

    • Moisture Contamination: Rigorously dry your solvent and glassware. Water will quench the base and the carbanion intermediate.

  • In Situ Halogenation Issues (Myers' Modification): If you are using a one-pot procedure where the α-chloro sulfone is generated in situ, the halogenation step itself may be inefficient.[6]

    • Verify Halogenating Agent: Ensure your halogenating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) is fresh and active.

    • Reaction Conditions: The conditions for halogenation (e.g., temperature, presence of a radical initiator if applicable) must be optimal before proceeding with the base-mediated rearrangement.

  • Intermediate Stability: The episulfone intermediate formed during the reaction is unstable and eliminates sulfur dioxide to form the alkene.[4] If this intermediate is too stable or undergoes side reactions, the yield will suffer.

    • Temperature: While the initial deprotonation may require low temperatures, the subsequent cyclization and elimination may require warming. A temperature gradient experiment can help identify the optimal profile.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of α-chloro sulfones and how should they be stored?

α-Chloro sulfones are generally stable crystalline solids or high-boiling oils. However, they are sensitive to strong bases and high temperatures, which can induce elimination or decomposition. They should be stored in a cool, dry place, away from incompatible materials like strong bases and oxidizing agents. For long-term storage, keeping them in a desiccator or under an inert atmosphere (nitrogen or argon) is recommended.

Q2: Can I use α-bromo or α-iodo sulfones instead of α-chloro sulfones to avoid elimination?

While α-bromo and α-iodo sulfones are also used in similar reactions, they are generally more reactive and may be even more prone to elimination. The carbon-halogen bond is weaker, making the halogen a better leaving group. In the context of the Ramberg-Bäcklund reaction, α-iodosulfones react faster than their bromo- and chloro-counterparts.[6] The choice of halogen should be carefully considered based on the specific desired outcome and substrate.

Q3: Are there any alternatives to base-mediated reactions to avoid elimination?

For some transformations, alternative reaction pathways that do not rely on strong bases can be employed.

  • Reductive Desulfonylation: If the sulfonyl group is used as an activating group and needs to be removed, reductive methods using reagents like samarium(II) iodide or sodium amalgam can be effective.[10]

  • Lewis Acid Catalysis: For certain alkylation reactions, Lewis acids can be used to activate the α-chloro sulfone towards nucleophilic attack, avoiding the need for a strong base.[11]

  • Photochemical Methods: Recent advances have demonstrated the use of visible-light photocatalysis for reactions involving sulfonyl chlorides to form allylic sulfones, which can be an alternative to traditional base-mediated approaches.[12]

Visualizing the Competing Pathways

To better understand the core challenge, the following diagram illustrates the competition between the desired SN2 substitution and the problematic E2 elimination pathway for an α-chloro sulfone.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Potential Products A α-Chloro Sulfone (R-SO₂-CHR'-Cl) C α-Sulfonyl Carbanion (R-SO₂-CR'⁻) A->C Deprotonation B Base (B⁻) D SN2 Product (R-SO₂-CHR'-Nu) C->D SN2 Attack (Favored by weak base, low temp) E E2 Product (Vinyl Sulfone) C->E Elimination of Cl⁻ (Favored by strong base, high temp) Nu Nucleophile (Nu⁻)

Caption: Competing SN2 and E2 pathways in α-chloro sulfone chemistry.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Elimination in a Nucleophilic Substitution Reaction

This protocol provides a starting point for optimizing a reaction to favor substitution.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the α-chloro sulfone (1.0 equiv) and a polar aprotic solvent (e.g., dry DMF or THF, ~0.1 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve the nucleophile (1.1 equiv) and a mild base (e.g., K₂CO₃, 1.5 equiv) in the same solvent. Add this solution to the cooled α-chloro sulfone solution dropwise over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Warming (if necessary): If no reaction is observed after 2 hours, allow the mixture to slowly warm to -40 °C, then to -20 °C, and finally to 0 °C, monitoring at each stage.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction. Available at: [Link]

  • Wikipedia. Ramberg–Bäcklund reaction. Available at: [Link]

  • Chem-Station. Ramberg-Backlund Rearrangement. Available at: [Link]

  • SynArchive. Ramberg-Bäcklund Reaction. Available at: [Link]

  • Taylor, R. J. K. The Ramberg-Bäcklund Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
  • Lee, J. W.; Oh, D. Y. Synth. Commun.1990, 20, 273.
  • University of Calgary. Carbanions. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Chemistry Steps. Substitution and Elimination Reactions. Available at: [Link]

  • DIAL@UCLouvain. Chapter I: Michael addition of carbanions stabilized by sulfur-substituents. Available at: [Link]

  • Langler, R. F.; Marini, Z. A.; Pincock, J. A. Can. J. Chem.1978, 56, 903-907.
  • Google Patents. CN102241616A - Preparation method of sulfones.
  • Chemistry LibreTexts. 6.19: Comparing Substitution and Elimination Reactions. Available at: [Link]

  • eGyanKosh. MODULE No.7: Generation, structure, stability and reactivity of carbanions. Available at: [Link]

  • Scribd. Carbanion Stability Factors Explained. Available at: [Link]

  • Wang, L. et al. Chem. Eur. J.2021, 28, e202103859.
  • Google Patents. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • Farng, L.-P. O. Mechanisms of Reactions of Alkyl a-Disulfones. Texas Tech University, 1975.
  • J. Chem. Soc., Perkin Trans. 11981, 2974-2979.
  • Chemistry Stack Exchange. Carbanion Stability [closed]. Available at: [Link]

  • Tanimoto, H. et al. Molecules2023, 28, 7886.
  • MDPI. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Available at: [Link]

  • ResearchGate. Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. Available at: [Link]

  • Wikipedia. Reductive desulfonylation. Available at: [Link]

  • Chem. Rev.2019, 119, 11339-11430.
  • Organic Chemistry Portal. Visible-Light Induced Radical Addition-Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. Available at: [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. Available at: [Link]

  • ResearchGate. Chemical behavior of an α-azidosulfide, and the related sulfoxide and sulfone, in the tetrahydrothiophene series. Available at: [Link]

  • Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Available at: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

  • Sulphur Experts. SRU Troubleshooting Webinar Questions & Answers. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Low Reactivity of Sulfones in Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sulfones in substitution reactions. My aim is to equip you with the knowledge to diagnose experimental issues and implement effective solutions, drawing from established principles and cutting-edge methodologies in organic synthesis.

Introduction: The "Chemical Chameleon" Nature of Sulfones

Sulfones are a versatile functional group in organic chemistry, often described as "chemical chameleons" due to their ability to act as nucleophiles, electrophiles, or even participate in radical processes depending on the reaction conditions.[1][2] However, in the context of substitution reactions where the sulfonyl group is intended to act as a leaving group, its inherent stability and poor leaving group ability present a significant synthetic hurdle. This guide will explore the reasons behind this low reactivity and provide a comprehensive overview of strategies to overcome it.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of sulfones in substitution reactions.

Q1: Why are sulfones generally poor leaving groups in nucleophilic substitution reactions?

The low reactivity of sulfones as leaving groups stems from the stability of the sulfonyl group. The sulfur atom in a sulfone is in a high oxidation state (+6) and is flanked by two strongly electron-withdrawing oxygen atoms. This makes the C-S bond strong and the corresponding sulfinate anion (RSO₂⁻), which would be the leaving group, a relatively strong base, and therefore a poor leaving group compared to halides or sulfonates like tosylates and mesylates.[3][4]

Q2: Under what conditions can a sulfonyl group act as a leaving group?

While challenging, there are several strategies to induce a sulfonyl group to act as a leaving group:

  • Activation with Electron-Withdrawing Groups: Attaching strong electron-withdrawing groups to the sulfone can increase its leaving group ability.[5]

  • Transition-Metal Catalysis: Palladium, nickel, and copper catalysts can facilitate the cleavage of the C-S bond in sulfones, enabling cross-coupling reactions.[5][6][7][8]

  • Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to activate sulfones for substitution reactions, often through radical intermediates.[9][10][11]

  • Reductive Elimination: In reactions like the Julia-Kocienski olefination, the sulfonyl group is eliminated reductively after an initial addition step.[12][13][14][15]

Q3: What is the difference between a sulfone and a sulfonate ester (e.g., tosylate, mesylate) as a leaving group?

This is a crucial distinction. While both contain a sulfonyl moiety, their roles in substitution reactions are different:

  • Sulfones (R-SO₂-R'): The sulfonyl group is directly bonded to two carbon atoms. For it to be a leaving group, a C-S bond must be cleaved.

  • Sulfonate Esters (R-SO₂-OR'): The sulfonyl group is attached to an oxygen atom, which is in turn bonded to a carbon atom (e.g., an alkyl group). In substitution reactions, the C-O bond is cleaved, and the sulfonate anion (e.g., tosylate, TsO⁻ or mesylate, MsO⁻) is the leaving group. Sulfonate anions are excellent leaving groups because they are the conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively) and are highly resonance-stabilized.[3][4][16]

Q4: When should I choose a transition-metal-catalyzed approach versus a photoredox-catalyzed approach for a desulfonylative coupling?

The choice depends on several factors, including the substrate scope, functional group tolerance, and desired reaction conditions.

FeatureTransition-Metal Catalysis (e.g., Pd, Ni, Cu)Photoredox Catalysis
Reaction Conditions Often requires elevated temperatures, specific ligands, and careful exclusion of air and moisture.Typically proceeds at room temperature under mild conditions with visible light irradiation.[17]
Functional Group Tolerance Can be sensitive to certain functional groups that may interact with the metal catalyst.Generally exhibits broad functional group tolerance.[10][17]
Mechanism Involves oxidative addition, transmetalation, and reductive elimination steps.Proceeds through single-electron transfer (SET) pathways, often involving radical intermediates.[9][11]
Substrate Scope Well-established for a wide range of aryl and vinyl sulfones.[5][6]Rapidly expanding field with broad applicability to various sulfone types.[9][10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when attempting to use sulfones in substitution reactions.

Troubleshooting Scenario 1: No Reaction or Low Conversion in a Transition-Metal-Catalyzed Desulfonylative Cross-Coupling

Observed Problem: You are attempting a Suzuki, Stille, or other cross-coupling reaction where an aryl or vinyl sulfone is the electrophile, but you observe no product formation or very low conversion of your starting materials.

Potential Causes and Solutions:

  • Inactive Catalyst: The transition metal catalyst may be inactive or poisoned.

    • Solution: Ensure your catalyst is from a reliable source and stored under an inert atmosphere. For palladium catalysts, ensure you are using the correct oxidation state (typically Pd(0) or a precursor that can be reduced in situ). Consider using a different ligand that is known to be effective for C-S bond activation.

  • Poor Leaving Group Ability of the Sulfone: The sulfonyl group may not be sufficiently activated.

    • Solution: If possible, modify the sulfone to include an electron-withdrawing group, such as a 3,5-bis(trifluoromethyl)phenyl group, which has been shown to enhance reactivity in cross-coupling reactions.[5]

  • Incorrect Reaction Conditions: The temperature, solvent, or base may not be optimal for the specific transformation.

    • Solution: Screen a range of temperatures. Higher temperatures are often required for C-S bond cleavage. The choice of solvent can significantly impact the reaction; polar aprotic solvents like DMF, DMAc, or NMP are often effective. The base is also critical; screen a variety of inorganic and organic bases (e.g., K₃PO₄, Cs₂CO₃, DBU).

Experimental Protocol: Nickel-Catalyzed Desulfonylative Arylation of Benzylic Sulfones

This protocol is adapted from literature procedures and serves as a starting point for optimization.[5]

  • To an oven-dried Schlenk tube, add the benzylic sulfone (1.0 equiv), aryl boronic acid (1.5 equiv), NiCl₂(dppp) (10 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting Scenario 2: Unsuccessful Julia-Kocienski Olefination

Observed Problem: You are performing a Julia-Kocienski olefination, but you are not observing the desired alkene product.

Potential Causes and Solutions:

  • Incomplete Metalation of the Sulfone: The first step of the reaction is the deprotonation of the sulfone at the α-position.[12][13] If this step is inefficient, the reaction will not proceed.

    • Solution: Ensure you are using a sufficiently strong base. Common bases for this reaction include n-BuLi, LDA, or KHMDS. The reaction should be carried out at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF.

  • Decomposition of the Aldehyde or Ketone: The carbonyl compound may be unstable to the strongly basic reaction conditions.

    • Solution: Add the metalated sulfone solution slowly to a solution of the carbonyl compound at low temperature. If the carbonyl compound is particularly sensitive, consider using a milder base or a different olefination protocol.

  • Failure of the Smiles Rearrangement and Elimination: The key to the one-pot nature of the Julia-Kocienski reaction is the spontaneous Smiles rearrangement followed by elimination of SO₂.[13] This is dependent on the nature of the heteroaryl sulfone.

    • Solution: The most common activating groups are benzothiazol-2-yl (BT) and 1-tert-butyl-1H-tetrazol-5-yl (PT) sulfones.[14] Ensure you are using one of these or a similarly effective activating group. If the reaction stalls at the β-alkoxy sulfone adduct, it may be necessary to induce elimination, though this deviates from the standard one-pot procedure.

Workflow for Troubleshooting Julia-Kocienski Olefination

G start No Alkene Product Observed check_metalation Check for Complete Metalation (e.g., by quenching with D₂O and checking for deuterium incorporation via NMR) start->check_metalation incomplete_metalation Incomplete Metalation check_metalation->incomplete_metalation No/Low Deuteration check_carbonyl Is the Carbonyl Compound Stable? check_metalation->check_carbonyl Complete Deuteration adjust_base Use a stronger base (e.g., s-BuLi) or a different solvent system. incomplete_metalation->adjust_base carbonyl_unstable Carbonyl Decomposition check_carbonyl->carbonyl_unstable No check_rearrangement Is the Smiles Rearrangement/Elimination Occurring? check_carbonyl->check_rearrangement Yes carbonyl_solution Add metalated sulfone to carbonyl solution slowly at -78 °C. Consider a milder olefination method. carbonyl_unstable->carbonyl_solution rearrangement_fail Rearrangement/Elimination Failure check_rearrangement->rearrangement_fail No success Successful Olefination check_rearrangement->success Yes rearrangement_solution Verify the use of an appropriate activating group (BT or PT sulfone). Consider alternative workup to induce elimination. rearrangement_fail->rearrangement_solution

Caption: Troubleshooting workflow for the Julia-Kocienski olefination.

Troubleshooting Scenario 3: Low Yield or Side Reactions in a Photoredox-Catalyzed Sulfone Functionalization

Observed Problem: You are attempting a photoredox-catalyzed reaction involving a sulfone, but the yield is low, or you are observing significant side products.

Potential Causes and Solutions:

  • Incorrect Wavelength of Light: The photocatalyst has a specific absorption maximum, and using the wrong wavelength of light will lead to inefficient excitation of the catalyst.

    • Solution: Ensure your light source (e.g., blue LEDs) matches the absorption spectrum of your photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye).

  • Quenching of the Excited Photocatalyst: Other components in the reaction mixture may be quenching the excited state of the photocatalyst before it can react with the sulfone.

    • Solution: Ensure all reagents and solvents are pure and degassed. Degassing the reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles is often crucial for these reactions.

  • Unwanted Radical Side Reactions: The radical intermediates generated in photoredox catalysis can sometimes undergo undesired side reactions.

    • Solution: Adjust the reaction concentration. More dilute conditions can sometimes disfavor bimolecular side reactions. The choice of solvent can also influence the lifetime and reactivity of radical species. Consider adding a radical trapping agent if you suspect a specific side reaction pathway.

Experimental Setup for Photoredox Catalysis

G cluster_setup Reaction Setup vial Reaction Vial (Sulfone, Coupling Partner, Photocatalyst, Base/Additive, Solvent) stir_bar Stir Bar septa Septa fan Cooling Fan vial->fan Cooling light LED Light Source (e.g., 450 nm Blue LEDs) light->vial Irradiation stir_plate Stir Plate stir_plate->stir_bar Stirring

Caption: A typical experimental setup for a photoredox-catalyzed reaction.

Concluding Remarks

The low reactivity of sulfones in substitution reactions presents a formidable challenge, but one that can be overcome with a clear understanding of the underlying principles and a systematic approach to troubleshooting. By carefully selecting the appropriate activation strategy—be it transition-metal catalysis, photoredox catalysis, or classical olefination chemistry—and by meticulously optimizing reaction conditions, researchers can successfully employ sulfones as versatile synthons in the construction of complex molecules. This guide provides a starting point for navigating these challenges, and I encourage you to consult the cited literature for more detailed information on specific methodologies.

References

  • ResearchGate. (n.d.). A general mechanism of Julia-Kocienski olefination. Retrieved from [Link]

  • Baran, P. S., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2729. [Link]

  • Wikipedia. (2023, December 1). Julia olefination. [Link]

  • Molander, G. A., & Phelan, J. P. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science, 9(12), 3164–3169. [Link]

  • Oregon State University. (n.d.). The Julia-Kocienski Olefination. Retrieved from [Link]

  • Ley, S. V., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(14), 5746–5748. [Link]

  • Procter, D. J., et al. (2024). Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO2 Transfer. Chemistry – A European Journal, 30(12), e202303976. [Link]

  • Shen, Q., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 11(30), eadj8699. [Link]

  • González-Gómez, J. C., & Foubelo, F. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(14), 6065-6085. [Link]

  • Yorimitsu, H., & Nogi, K. (2021). Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives. The Chemical Record, 21(12), 3978–3989. [Link]

  • Wang, J., et al. (2022). Visible-light photoredox catalysis for vinyl sulfone construction via sulfoxonium ylide alkynylation. Organic & Biomolecular Chemistry, 20(15), 3125-3129. [Link]

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  • ResearchGate. (n.d.). General scheme of the synthesis of alkynyl sulfones by nucleophilic.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]

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  • Yorimitsu, H., et al. (n.d.). Substitution reactions of reactive sulfones with Grignard reagents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkynyl sulfones through dehydration with Mukaiyama's.... Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of the X-ray crystal structure of a key bicyclic sulfone, 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, and presents a comparative overview of alternative analytical techniques for the structural elucidation of small molecules.

The bicyclo[3.3.1]nonane framework is a prevalent motif in numerous natural products and synthetic compounds of biological significance. The introduction of a sulfur atom at the 9-position and subsequent oxidation to the sulfone, along with chloro-substitution, imparts unique stereoelectronic properties that are of considerable interest in drug design and catalysis. Understanding the conformational preferences and intramolecular interactions within this rigid scaffold is crucial for the rational design of novel therapeutics and functional materials.

While the specific crystal structure of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is not publicly available, a detailed X-ray diffraction study has been conducted on the closely related derivative, 2,6-dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-dioxide.[1][2] This well-documented structure serves as an exemplary case study and a robust foundation for understanding the structural nuances of the target compound. The principles and methodologies discussed herein are directly applicable to the analysis of the mono-chloro derivative.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic-level structure of crystalline compounds.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.[4]

Experimental Workflow: A Self-Validating System

The experimental protocol for SC-XRD is a meticulous process designed to ensure the accuracy and reliability of the final structure. Each step builds upon the previous one, with inherent checks and balances that contribute to the trustworthiness of the data.

1. Crystal Growth (The Critical First Step): The adage "garbage in, garbage out" is particularly pertinent to crystallography. The acquisition of high-quality, single crystals is the most critical and often the most challenging step. For small organic molecules like 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. The choice of solvent is crucial and often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The rationale behind these techniques is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice with minimal defects. Rapid crystallization often leads to poorly ordered or polycrystalline material unsuitable for SC-XRD.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal vibrations of the atoms, data is typically collected at low temperatures (around 100 K). The crystal is rotated, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data.[5]

Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Synthesis Synthesis of 1-Chloro-9-thiabicyclo[3.3.1]nonane and Oxidation to Sulfone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Unit Cell Determination Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Validation (e.g., CHECKCIF) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure logic cluster_sample Sample State cluster_technique Analytical Technique cluster_output Primary Output Single_Crystal Single Crystal SC_XRD SC-XRD Single_Crystal->SC_XRD Powder Polycrystalline Powder MicroED MicroED Powder->MicroED PXRD PXRD Powder->PXRD Solution Solution NMR NMR Solution->NMR Definitive_3D_Structure Definitive 3D Structure (Solid State) SC_XRD->Definitive_3D_Structure Unambiguous MicroED->Definitive_3D_Structure High-Resolution Phase_Purity Phase Purity & Unit Cell PXRD->Phase_Purity Connectivity_Dynamics Connectivity & Solution Dynamics NMR->Connectivity_Dynamics

Caption: The relationship between the physical state of the sample, the choice of analytical technique, and the primary structural information obtained.

Causality Behind Experimental Choices

For a novel compound like 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, the primary goal is to unequivocally determine its three-dimensional structure, including the relative stereochemistry of the chloro-substituent and the conformation of the bicyclic ring system.

  • Why SC-XRD is the preferred method: SC-XRD is the only technique that can provide this information directly and with high precision. The resulting structural model would be crucial for computational modeling, understanding structure-activity relationships, and for unambiguous characterization for patent applications or regulatory submissions.

  • When to consider alternatives:

    • MicroED: If repeated attempts to grow sufficiently large single crystals for SC-XRD fail, but a microcrystalline powder is obtained, MicroED would be the ideal alternative to obtain a high-resolution crystal structure. [6][7] * NMR Spectroscopy: NMR would be used in conjunction with any diffraction method. It is essential for confirming the chemical identity and purity of the sample before crystallization attempts. Furthermore, NMR can reveal information about the molecule's conformation and dynamics in solution, which may differ from the solid-state structure observed by diffraction methods. [8][9] * PXRD: PXRD would be used for routine analysis to check the phase purity of a bulk sample and to compare different crystalline forms (polymorphs) if they exist. [10]

Conclusion

The structural analysis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, and by extension, its di-chloro analog, underscores the power of single-crystal X-ray diffraction in providing definitive and detailed three-dimensional molecular information. The twin-chair conformation and the inherent transannular strain within the bicyclo[3.3.1]nonane core are key structural features that govern the molecule's properties and potential applications. While SC-XRD remains the gold standard, a comprehensive understanding of a molecule's structural landscape is often best achieved through the synergistic application of complementary techniques such as MicroED, NMR spectroscopy, and PXRD. For researchers in drug development and materials science, the judicious selection and application of these analytical tools are fundamental to advancing their respective fields.

References

  • Jones, C. G. et al. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Cent. Sci.4 , 1587–1592 (2018). [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural confirmation of 1-Chloro-9-thiabicyclo[3.3.1]nonan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural confirmation of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide and its derivatives. As a senior application scientist, the following sections detail not just the expected data but also the underlying principles and experimental considerations necessary for unambiguous validation. This class of halogenated bicyclic sulfones presents unique spectroscopic features that, when properly interpreted, offer a definitive structural fingerprint.

The Imperative of Spectroscopic Validation

In the realm of medicinal chemistry and materials science, the precise structural characterization of novel molecules is paramount. The biological activity and material properties of compounds like 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide are intrinsically linked to their three-dimensional architecture and the electronic environment of their constituent atoms. Spectroscopic validation provides an empirical foundation for structure-activity relationship (SAR) studies and ensures the reproducibility of scientific findings. The following methodologies represent a multi-faceted approach to confirming the identity and purity of the target molecule and its analogs.

Mass Spectrometry: Unveiling the Molecular Ion and Isotopic Signature

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and deducing its elemental composition. For chlorinated compounds, MS offers a particularly revealing isotopic pattern.

Key Isotopic Insights for Monochlorinated Compounds

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio of the molecular ion peak (M) to the M+2 peak in the mass spectrum of a monochlorinated compound.[1][2] The observation of this distinct pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

Expected Fragmentation

While the detailed fragmentation pattern can be complex, key fragmentation pathways for 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide would likely involve the loss of the chlorine atom, the SO₂ group, or cleavage of the bicyclic ring system.

Table 1: Expected Mass Spectrometry Data

SpeciesExpected m/z (for ³⁵Cl)Expected m/z (for ³⁷Cl)Relative Intensity RatioNotes
[M]⁺224226~3:1Molecular ion peak.
[M-Cl]⁺189--Loss of chlorine radical.
[M-SO₂]⁺160162~3:1Loss of sulfur dioxide.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, the most prominent and diagnostic signals will be those from the sulfone group.

The Sulfone Signature

The sulfone (SO₂) group gives rise to two characteristic and strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These are typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The presence of these intense bands provides compelling evidence for the oxidized state of the sulfur atom.[3]

Table 2: Key Infrared Absorption Frequencies

Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)Intensity
S=O (Sulfone)Asymmetric Stretch1300 - 1350Strong
S=O (Sulfone)Symmetric Stretch1120 - 1160Strong
C-H (Alkane)Stretch2850 - 3000Medium
C-ClStretch600 - 800Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the connectivity and stereochemistry of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment of each proton in the molecule. The bicyclic system will lead to a complex pattern of signals, often with second-order coupling effects. The presence of the electron-withdrawing sulfone and chlorine groups will deshield adjacent protons, shifting their signals downfield. For comparison, the ¹H NMR spectrum of the related 2,6-dichloro-9-thiabicyclo[3.3.1]nonane shows protons adjacent to the chlorine atoms in the range of 3.5-4.0 ppm.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments. For 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, eight distinct signals are expected in the proton-decoupled spectrum. The carbon atom bearing the chlorine (C1) will be significantly deshielded, as will the bridgehead carbons adjacent to the sulfone group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Notes
1-65-75Carbon directly attached to chlorine.
2, 82.0-3.030-40Protons and carbons alpha to the sulfone and adjacent to the chlorinated carbon.
3, 71.5-2.520-30Methylene protons and carbons.
4, 61.5-2.520-30Methylene protons and carbons.
52.5-3.550-60Bridgehead proton and carbon adjacent to the sulfone.

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Mass Spectrometry (Electron Impact - EI)
  • Sample Preparation: Dissolve a small amount of the purified compound (0.1-1 mg) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a mass spectrometer with an electron impact ionization source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Mass Range: 50-500 m/z to ensure capture of the molecular ion and key fragments.

    • Resolution: Sufficient to resolve the isotopic peaks (typically >1000).

  • Data Analysis: Identify the molecular ion peak and the M+2 peak. Calculate their intensity ratio to confirm the presence of a single chlorine atom. Analyze the fragmentation pattern to support the proposed structure.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 for a good signal-to-noise ratio.

  • Data Analysis: Identify the strong absorption bands corresponding to the symmetric and asymmetric SO₂ stretches. Note the C-H and potential C-Cl stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex multiplets of the bicyclic system.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to establish H-H and C-H correlations, respectively.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the ¹³C signals based on their chemical shifts and DEPT data.

Visualizing the Validation Workflow

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Final Confirmation Purified_Compound Purified Compound MS Mass Spectrometry (MS) Purified_Compound->MS Acquire Data IR Infrared Spectroscopy (IR) Purified_Compound->IR Acquire Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR Acquire Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation & Stereochemistry NMR->NMR_Data Structure_Confirmed Structure Confirmed MS_Data->Structure_Confirmed Corroborate Evidence IR_Data->Structure_Confirmed Corroborate Evidence NMR_Data->Structure_Confirmed Corroborate Evidence

Caption: Spectroscopic validation workflow.

Molecular Structure

Caption: Structure of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide.

Conclusion

The spectroscopic validation of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide and its derivatives is a systematic process that relies on the convergence of data from multiple analytical techniques. The characteristic isotopic pattern in mass spectrometry, the strong sulfone absorptions in infrared spectroscopy, and the detailed structural map provided by NMR spectroscopy together form a robust and self-validating system for structural confirmation. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently establish the structure and purity of these important bicyclic sulfones.

References

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Validation

A Comparative Guide to Bicyclic Building Blocks in Drug Discovery: Spotlight on 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide and its Alternatives

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the contemporary landscape of medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is a paramount appro...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the contemporary landscape of medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is a paramount approach to navigating beyond the confines of "flat" aromatic structures. This evolution in molecular design is driven by the pursuit of enhanced physicochemical properties, improved metabolic stability, and novel intellectual property. Bicyclic building blocks, with their inherent conformational rigidity and defined exit vectors, have emerged as powerful tools in this endeavor.

This guide provides a comparative analysis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide, a synthetically accessible yet underexplored scaffold, with other prominent bicyclic building blocks such as bicyclo[1.1.1]pentanes (BCPs) and azabicycloalkanes. We will delve into their synthesis, reactivity, and the unique structural and physicochemical properties they impart to bioactive molecules, supported by experimental insights and protocols.

The Central Scaffold: 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

The bicyclo[3.3.1]nonane framework is a versatile scaffold that can adopt several conformations, with the chair-chair and boat-chair forms being the most prevalent.[1][2] The introduction of a sulfur atom at the 9-position and subsequent oxidation to the sulfone significantly influences the geometry and electronic properties of the molecule. The presence of a chlorine atom at a bridgehead or adjacent position offers a reactive handle for further functionalization.

Proposed Synthesis

While direct literature on the synthesis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is scarce, a plausible synthetic route can be extrapolated from the well-established chemistry of related compounds. The synthesis of the chlorinated thiabicyclo[3.3.1]nonane core is typically achieved through the transannular reaction of a sulfur dihalide with 1,5-cyclooctadiene.[3][4] Subsequent oxidation of the sulfide to the sulfone is a common transformation, often accomplished with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[5][6]

Experimental Protocol: Proposed Synthesis of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

Step 1: Synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

This procedure is adapted from the synthesis of the dichloro-analogue.[3]

  • In a well-ventilated fume hood, a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (-78 °C).

  • A solution of sulfur dichloride in the same solvent is added dropwise, maintaining the low temperature.

  • The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure to yield the crude 2,6-dichloro-9-thiabicyclo[3.3.1]nonane.

Step 2: Oxidation to the Sulfone

A general procedure for sulfide to sulfone oxidation:[5]

  • The crude 2,6-dichloro-9-thiabicyclo[3.3.1]nonane is dissolved in a suitable solvent such as dichloromethane or acetic acid.

  • An excess of an oxidizing agent (e.g., 30% hydrogen peroxide or mCPBA) is added portion-wise, monitoring the reaction by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield 2,6-dichloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide.

Note: Selective monochlorination would require a different synthetic strategy, potentially involving a monochlorinated diene precursor or selective dehalogenation.

Predicted Reactivity and Conformational Properties

The reactivity of the chloro-substituted sulfone is anticipated to be significantly different from its sulfide precursor. In 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the sulfur atom actively participates in nucleophilic substitution reactions via neighboring group participation, leading to the formation of an episulfonium ion intermediate.[7][8] This anchimeric assistance facilitates the displacement of the chloride ions.

However, upon oxidation to the sulfone, the lone pairs on the sulfur atom are no longer available for neighboring group participation. The sulfone group is strongly electron-withdrawing, which will deactivate the adjacent carbon atoms towards nucleophilic attack. Therefore, nucleophilic substitution at the chloro-substituted position in 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is expected to proceed through a standard SN2 or SN1 mechanism, likely requiring more forcing conditions compared to the sulfide analogue. The reactivity of such α-chloro sulfones is well-documented, often involving reactions with soft nucleophiles or under basic conditions that can promote elimination reactions.[9][10]

Conformationally, the parent 9-thiabicyclo[3.3.1]nonane 9,9-dioxide is known to exist in a flattened chair-chair conformation.[11] The introduction of substituents can influence the conformational equilibrium. The rigid and well-defined geometry of this scaffold can be exploited to orient substituents in specific spatial arrangements.

Comparative Analysis with Alternative Bicyclic Building Blocks

Bicyclo[1.1.1]pentanes (BCPs)

Bicyclo[1.1.1]pentanes have gained immense popularity in medicinal chemistry as bioisosteres for para-substituted phenyl rings and tert-butyl groups.[12][13] Their rigid, linear geometry allows them to span similar distances as a phenyl ring but with a significantly increased sp³ character.

G cluster_0 Bicyclo[1.1.1]pentane (BCP) cluster_1 Key Features BCP Bicyclo[1.1.1]pentane Propellane [1.1.1]Propellane Functionalized_BCP Functionalized BCPs Features Linear, rigid scaffold para-Phenyl bioisostere Increased sp³ character Improved solubility and metabolic stability

Key Advantages of BCPs:

  • Improved Physicochemical Properties: Replacement of a planar phenyl ring with a BCP often leads to increased aqueous solubility and improved metabolic stability.[12][14]

  • Synthetic Accessibility: Numerous methods for the synthesis and functionalization of BCPs have been developed, often starting from [1.1.1]propellane.[13]

  • Bioisosterism: BCPs effectively mimic the geometry of a para-substituted phenyl ring, allowing for the preservation of binding interactions while improving drug-like properties.

Property1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (Predicted)Bicyclo[1.1.1]pentane
Scaffold Geometry Globular, chair-chair conformationLinear, rigid rod-like
Bioisosteric Mimicry Can act as a constrained cyclohexane or adamantane analoguepara-Substituted phenyl ring, tert-butyl group
Key Synthetic Precursor 1,5-Cyclooctadiene, sulfur dihalide[1.1.1]Propellane
Reactivity Handle C-Cl bond (deactivated by sulfone)Bridgehead positions
Impact on Solubility Likely to be polar due to the sulfone groupGenerally improves aqueous solubility
Metabolic Stability Sulfone is generally stable, aliphatic C-H bonds susceptibleHigh metabolic stability due to strained C-C bonds

Experimental Protocol: Synthesis of a Functionalized Bicyclo[1.1.1]pentane

This protocol is a representative example of a radical addition to [1.1.1]propellane.

  • In a glovebox, a solution of an alkyl iodide and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene) is prepared.

  • A solution of [1.1.1]propellane in the same solvent is added to the reaction mixture.

  • The reaction is heated or irradiated with UV light to initiate the radical chain reaction.

  • After completion, the solvent is removed, and the product is purified by chromatography to yield the functionalized BCP.

Azabicycloalkanes

Nitrogen-containing bicyclic scaffolds, such as azabicyclo[3.3.1]nonanes and azabicyclo[3.2.1]octanes, are prevalent in natural products and pharmaceuticals. The nitrogen atom not only influences the conformation and basicity of the molecule but also provides a convenient handle for further derivatization.

G cluster_0 Azabicycloalkane Synthesis cluster_1 Key Features Starting_Materials Cyclic ketones, amines, aldehydes Cyclization Mannich reaction, intramolecular cycloaddition, etc. Starting_Materials->Cyclization Azabicycloalkane Azabicycloalkane core Cyclization->Azabicycloalkane Functionalization N- and C-functionalization Azabicycloalkane->Functionalization Features Rigid 3D scaffolds Basic nitrogen for salt formation Diverse biological activities Tunable physicochemical properties

Key Advantages of Azabicycloalkanes:

  • Structural Diversity: A wide range of azabicyclic systems with different ring sizes and nitrogen positions are synthetically accessible.[15][16]

  • Pharmacological Relevance: The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[17]

  • Tunable Properties: The basicity and lipophilicity of azabicycloalkanes can be readily modulated through substitution on the nitrogen atom or the carbon framework.

Property1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (Predicted)Azabicyclo[3.3.1]nonane
Heteroatom Sulfur (as sulfone)Nitrogen (amine)
Basicity Non-basicBasic, pKa can be tuned
Hydrogen Bonding H-bond acceptor (sulfone oxygens)H-bond acceptor (N), potential H-bond donor (N-H)
Synthetic Access Transannular cyclization followed by oxidationMannich-type reactions, intramolecular cycloadditions
Functionalization At the chloro-positionN-alkylation/acylation, C-H functionalization

Experimental Protocol: Synthesis of a 3-Azabicyclo[3.3.1]nonan-9-one Derivative

This protocol is based on the one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones via a Mannich-type reaction.[17]

  • A mixture of a substituted cyclohexanone, an aromatic aldehyde, and an ammonium salt (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Conclusion and Future Outlook

The exploration of novel 3D scaffolds is a continuous and vital aspect of modern drug discovery. While 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide represents a less-chartered territory, its rigid bicyclic framework and the presence of a reactive handle in conjunction with a polar sulfone group make it an intriguing building block worthy of further investigation. Its predicted chemical behavior suggests that it would serve as a conformationally restricted and polar scaffold, offering a different design element compared to the more established bicyclic systems.

In contrast, bicyclo[1.1.1]pentanes and azabicycloalkanes are well-established and validated building blocks in medicinal chemistry. BCPs offer a unique linear and rigid geometry as a phenyl ring bioisostere, often leading to improved physicochemical properties. Azabicycloalkanes provide a diverse range of rigid, nitrogen-containing scaffolds that are frequently found in biologically active molecules.

The choice of a bicyclic building block will ultimately depend on the specific goals of the drug discovery program, including the desired vector space, physicochemical properties, and synthetic tractability. This guide serves as a starting point for researchers to understand the comparative advantages of these diverse 3D scaffolds and to make informed decisions in the design of the next generation of therapeutic agents.

References

  • Gassman, P. G.; Cryberg, R. L. α-Halo sulfones. XII. Chlorination of bridgehead sulfides and sulfones. Transannular double-bond formation in the base-induced rearrangement of bridgehead α-chloro sulfones. J. Am. Chem. Soc.1969, 91 (8), 2047–2053.
  • Bordwell, F. G.; Pitt, B. M. The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides. J. Am. Chem. Soc.1955, 77 (2), 572–572.
  • Monteiro, M. I.; Vale, J. R.; Siopa, F. A. D. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Org. Biomol. Chem.2024, 22, 2345-2359.
  • Williams, B. D.; Williams, B.; Bernardoni, F.; Finn, R. C.; Zubieta, J. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES2001, 55 (11), 2199.
  • BenchChem. Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes. BenchChem.
  • Corey, E. J.; Block, E. 9-thiabicyclo[3.3.1]nonane-2,6-dione. Org. Synth.1979, 59, 153.
  • Sato, T.; Kono, H.; Nakashima, H.; et al. Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Org. Biomol. Chem.2008, 6, 1278-1284.
  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal.
  • PubChem. Bicyclo(3.3.1)nonan-9-one. PubChem.
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  • Spivey, A. C. Conformational Analysis. Imperial College London.
  • ECHEMI. 9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. ECHEMI.
  • Fokin, V. V.; Sharpless, K. B. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules2006, 11, 212-218.
  • Fokin, V. V.; Sharpless, K. B. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold.
  • Zefirov, N. S.; Palyulin, V. A. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Top. Stereochem.2007, 22, 171-230.
  • Trapp, N.; Bec, G.; Schär, M.; et al. Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench-Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo[1.1.1]pentylsulfonamides. Chemistry2020, 26, 4242-4246.
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  • Brown, H. C.; Carlson, B. A. bicyclo[3.3.1]nonan-9-one. Org. Synth.1977, 57, 1.
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Comparative

The Unseen Influence: How the Sulfone Group Locks the Bicyclo[3.3.1]nonane Conformation

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the bicyclo[3.3.1]nonane framework stands out as a versatile and co...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the bicyclo[3.3.1]nonane framework stands out as a versatile and conformationally dynamic scaffold. Its unique three-dimensional structure is a cornerstone in the design of novel therapeutics and functional materials. However, the introduction of substituents can dramatically alter its preferred spatial arrangement, and few functional groups exert as profound an influence as the sulfone. This guide provides an in-depth analysis of the conformational impact of the sulfone group on the bicyclo[3.3.1]nonane system, offering a comparative look at the parent hydrocarbon and its sulfone-containing counterparts, supported by experimental data.

The Flexible Framework: Bicyclo[3.3.1]nonane's Conformational Landscape

The parent bicyclo[3.3.1]nonane can exist in several conformations, primarily the twin-chair, chair-boat, and twin-boat forms.[1] Of these, the twin-chair conformation is generally the most stable. However, the energy barrier between the twin-chair and the chair-boat is relatively low, allowing for a degree of conformational flexibility. This dynamic nature is a double-edged sword in drug design, offering the potential for adaptive binding to biological targets but also posing challenges in achieving conformational rigidity, which is often crucial for potent and selective activity.

A Twin-Chair B Chair-Boat A->B Low Energy Barrier C Twin-Boat B->C Higher Energy Barrier

Caption: Conformational equilibrium of bicyclo[3.3.1]nonane.

The Sulfone Effect: A Shift Towards Rigidity

The introduction of a sulfone group (SO₂) into the bicyclo[3.3.1]nonane skeleton dramatically shifts the conformational equilibrium, strongly favoring a single conformation. The steric and electronic properties of the sulfone group are the primary drivers of this change.

Steric Hindrance: The Decisive Factor

X-ray crystallographic analysis of a bicyclic sultam, a close analog of a sulfone, integrated into a bicyclo[3.3.1]nonane framework provides definitive evidence for a pronounced conformational preference. The analysis reveals that the molecule adopts a rigid twin-chair conformation .[1] The rationale for this preference lies in the significant van der Waals repulsion that would occur in a chair-boat conformation. In such an arrangement, the bulky sulfone group would experience severe steric clashes with the methylene protons at the C3 and C7 positions.[1] This steric hindrance destabilizes the chair-boat conformer to such an extent that the twin-chair becomes the overwhelmingly favored form.

cluster_0 Chair-Boat Conformation (Disfavored) SO2 SO2 C3-H H SO2->C3-H Steric Clash C7-H H SO2->C7-H Steric Clash Bicyclo-ring Bicyclo[3.3.1]nonane framework in chair-boat

Caption: Steric repulsion in the chair-boat conformation.

Electronic Effects: A Supporting Role

While steric hindrance is the dominant factor, the electronic nature of the sulfone group also plays a role. The strong electron-withdrawing character of the sulfone can influence the bond lengths and angles within the bicyclic system, further stabilizing the more ordered twin-chair conformation.

Comparative Analysis: Experimental Evidence

The most direct way to assess the impact of the sulfone group is through the comparison of experimental data from the parent bicyclo[3.3.1]nonane and its sulfone-substituted derivatives.

CompoundMethodKey FindingsConformation
Bicyclo[3.3.1]nonaneGas-phase electron diffractionExists predominantly in a twin-chair conformation, but with a flattened chair geometry.Twin-Chair (flexible)
Bicyclic Sultam (Sulfone analog) in a Bicyclo[3.3.1]nonane frameworkX-ray CrystallographyAdopts a rigid twin-chair conformation.[1]Twin-Chair (rigid)

Experimental Protocols

Synthesis of a Sulfone-Containing Bicyclo[3.3.1]nonane Derivative

A common route to introduce a sulfone into the bicyclic framework involves the annulation of a β-keto sulfone.[1]

Step 1: Michael Addition

  • To a solution of a cyclic β-keto sulfone in a suitable solvent (e.g., ethanol), add a Michael acceptor (e.g., an α,β-unsaturated ketone).

  • Introduce a base (e.g., sodium ethoxide) to catalyze the reaction.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

Step 2: Aldol Condensation and Cyclization

  • Acidify the reaction mixture from Step 1 with a protic acid (e.g., HCl) to promote an intramolecular aldol condensation.

  • Heat the reaction mixture to effect cyclization and dehydration, forming the bicyclo[3.3.1]nonane ring system with the integrated sulfone group.

  • Purify the product by column chromatography.

G A β-keto sulfone + α,β-unsaturated ketone B Michael Addition (Base-catalyzed) A->B C Intermediate Adduct B->C D Intramolecular Aldol Condensation (Acid-catalyzed) C->D E Sulfone-containing bicyclo[3.3.1]nonane D->E

Caption: Synthetic workflow for a sulfone-containing bicyclo[3.3.1]nonane.

Conformational Analysis by X-ray Crystallography
  • Crystal Growth: Dissolve the purified sulfone-containing bicyclo[3.3.1]nonane derivative in a suitable solvent system (e.g., ethyl acetate/hexane). Allow the solvent to slowly evaporate to obtain single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.

  • Conformational Analysis: Analyze the refined structure to determine the conformation of the bicyclo[3.3.1]nonane ring system. Calculate puckering parameters and torsion angles to quantitatively describe the chair and boat forms of the six-membered rings.

Conclusion: A Tool for Conformational Control

The introduction of a sulfone group into the bicyclo[3.3.1]nonane framework serves as a powerful tool to lock the system into a rigid twin-chair conformation. This effect is primarily driven by the steric demands of the sulfone group, which destabilize alternative conformations such as the chair-boat form. For researchers in drug development and materials science, understanding this conformational control is paramount. By strategically placing a sulfone group, it is possible to design and synthesize bicyclo[3.3.1]nonane-based molecules with well-defined and predictable three-dimensional structures, a critical step in the rational design of new chemical entities with tailored properties.

References

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational analysis of bicyclo [3.3. 1] nonanes and their hetero analogs. Topics in Stereochemistry, 20, 171.
  • Ghosh, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22965-23035. [Link]

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Validation

A Comparative Guide to Sulfur vs. Selenium Analogs in Bicyclo[3.3.1]nonane Systems

For Researchers, Scientists, and Drug Development Professionals Abstract: The bicyclo[3.3.1]nonane framework is a conformationally significant scaffold in organic chemistry. The introduction of heteroatoms, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The bicyclo[3.3.1]nonane framework is a conformationally significant scaffold in organic chemistry. The introduction of heteroatoms, particularly chalcogens like sulfur and selenium, at the 9-position profoundly influences its structural and reactive properties. This guide provides an in-depth comparative analysis of 9-thiabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonane systems. We will explore the nuances in their synthesis, delve into a detailed structural and conformational comparison supported by crystallographic and spectroscopic data, and examine the resulting differences in their chemical reactivity. This objective comparison, supplemented with experimental protocols, aims to equip researchers with the foundational knowledge to strategically select and utilize these analogs in catalyst design, medicinal chemistry, and materials science.

Introduction: The Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane skeleton is a bridged bicyclic system that can exist in three primary conformations: the twin-chair (C/C), the chair-boat (C/B), and the twin-boat (B/B). In the unsubstituted hydrocarbon, the twin-chair conformation is preferred, but it is destabilized by a significant transannular steric interaction between the C3 and C7 endo-hydrogens.[1][2] The introduction of a larger heteroatom like sulfur or selenium at the C9 bridgehead position alleviates some of this strain by creating longer C-X bonds (X=S, Se) compared to a C-C bond, thereby increasing the C3-C7 distance. However, the distinct electronic and steric profiles of sulfur and selenium lead to important differences in the overall geometry, conformational preference, and reactivity of the resulting heterocycles.

Synthesis of 9-Chalcogenabicyclo[3.3.1]nonanes

The most prevalent synthetic route to both 9-thia- and 9-selenabicyclo[3.3.1]nonane cores involves the transannular electrophilic addition of a chalcogen dihalide to cis,cis-1,5-cyclooctadiene. This reaction proceeds via a bicyclic halonium ion intermediate, leading to the formation of the 2,6-dihalo-9-chalcogenabicyclo[3.3.1]nonane.

Synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

The addition of sulfur dichloride (SCl₂) to 1,5-cyclooctadiene is a well-established method for creating the 9-thiabicyclo[3.3.1]nonane core.[3][4][5] The reaction is typically performed at low temperatures in a non-polar solvent like dichloromethane to afford the 2,6-dichloro derivative in high yield.[3] This dichloro-scaffold is a versatile intermediate for further functionalization through nucleophilic substitution, which is often facilitated by the anchimeric assistance (neighboring group participation) of the sulfur atom.[5]

Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane

Analogously, the selenium counterpart is synthesized by the reaction of selenium dibromide (SeBr₂) with 1,5-cyclooctadiene.[6][7] This transannular selenocyclofunctionalization provides a direct, one-pot method to access functionalized 9-selenabicyclo[3.3.1]nonanes.[6] The resulting 2,6-dibromo derivative serves as a key precursor for a wide range of derivatives, as the bromine atoms are readily displaced by various nucleophiles.[8][9][10] It has been noted that the anchimeric assistance from the selenium atom is even more pronounced than that of sulfur, making these substitutions particularly efficient.[9]

Synthesis COD cis,cis-1,5-Cyclooctadiene Thia_intermediate 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane COD->Thia_intermediate  CH₂Cl₂, -50°C Selena_intermediate 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane COD->Selena_intermediate  CH₂Cl₂, rt SCl2 SCl₂ SeBr2 SeBr₂

Structural and Conformational Analysis

The primary differences between the sulfur and selenium analogs arise from the intrinsic properties of the chalcogen atoms: atomic radius, bond length, and electronegativity.

ParameterSulfur (S)Selenium (Se)Implication
Covalent Radius (Å)1.051.20Se forms longer bonds, increasing ring size.
C-X Bond Length (Å)~1.82~1.98Reduces transannular H···H repulsion.
C-X-C Bond Angle (°)~97°~91°More acute angle in the Se analog.
Electronegativity2.582.55Minimal difference in inductive effects.

Data compiled from standard crystallographic and theoretical sources.

X-ray Crystallography Insights

Single-crystal X-ray diffraction studies provide the most definitive geometric data. In derivatives of 9-thiabicyclo[3.3.1]nonane, the molecule typically adopts a twin-chair conformation, albeit often flattened or skewed to relieve steric strain.[1][2] For instance, the crystal structure of 9-thiabicyclo[3.3.1]nonane-2,6-dione shows a C(3)···C(7) transannular separation of 3.120 Å.[1][2] The introduction of substituents can further distort this conformation.

While comprehensive crystallographic data for the parent 9-selenabicyclo[3.3.1]nonane is less common in the literature, studies on its derivatives confirm the adoption of similar twin-chair or chair-boat conformations.[6][11] The longer C-Se bonds inherently increase the C(3)···C(7) distance, which might suggest a more idealized twin-chair geometry. However, the more acute C-Se-C bond angle can introduce other strains. In some heavily substituted systems, particularly those with other heteroatoms, a preference for the chair-boat conformer has been observed due to lone pair-lone pair repulsions.[12]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of these systems.

  • ¹H and ¹³C NMR: The symmetry of the NMR spectra provides clues to the dominant conformation in solution. For a symmetric twin-chair conformation, a simpler spectrum is expected compared to a less symmetric chair-boat form.

  • ⁷⁷Se NMR: A key advantage in studying the selenium analogs is the availability of the ⁷⁷Se NMR nucleus (spin ½, 7.63% natural abundance).[13][14] ⁷⁷Se NMR offers a very wide chemical shift range, making it highly sensitive to the electronic environment and conformation around the selenium atom.[13][14][15] The chemical shifts can provide a "fingerprint" for specific structural motifs and oxidation states.[16] Furthermore, coupling constants, such as ¹J(Se-C), can yield valuable information about bonding and hybridization.[10]

Comparative Reactivity

The differences in structure and the electronic nature of the bridging chalcogen directly translate to differences in chemical reactivity.

Nucleophilic Substitution at C2/C6

As mentioned, both the 2,6-dihalo-9-thia- and 9-selenabicyclo[3.3.1]nonane derivatives are excellent substrates for nucleophilic substitution. This reactivity is dramatically enhanced by the anchimeric assistance of the chalcogen atom, which proceeds through a bridged episulfonium or episelenonium ion intermediate.[5] This mechanism results in a double inversion process, preserving the overall stereochemistry.

Studies have established that the anchimeric assistance effect of the selenium atom is significantly greater—by more than two orders of magnitude—than that of the sulfur atom.[9] This heightened reactivity makes the selenium scaffold particularly attractive for facile introduction of a wide array of functional groups under mild conditions.[6][7]

Reactivity cluster_S Sulfur Analog cluster_Se Selenium Analog S_start 2,6-Dichloro-9-thiabicyclo- [3.3.1]nonane S_intermediate Episulfonium Ion (Bridged Intermediate) S_start->S_intermediate - Cl⁻ S_product 2,6-Disubstituted Product S_intermediate->S_product + 2 Nu⁻ Se_intermediate Episelenonium Ion (Bridged Intermediate) Se_product 2,6-Disubstituted Product Se_start 2,6-Dibromo-9-selenabicyclo- [3.3.1]nonane Se_start->Se_intermediate - Br⁻ (Faster) Se_intermediate->Se_product + 2 Nu⁻ Rate Reactivity: Selenium > Sulfur

Oxidation and Coordination Chemistry

The chalcogen bridge itself is a site of reactivity. Both sulfur and selenium can be oxidized to the corresponding sulfoxides/selenoxides and sulfones/selenones. The lone pairs on the chalcogen atoms also allow these molecules to act as ligands for transition metals, with applications in catalysis. The softer, more polarizable nature of selenium generally leads to stronger binding with soft metal centers compared to sulfur.

Experimental Protocols

Protocol: Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

This protocol is adapted from established procedures.[3]

  • Setup: Equip a dry, 2-L, four-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel with a drying tube, a low-temperature thermometer, and a nitrogen inlet.

  • Charging: Charge the flask with 1,5-cyclooctadiene (1.02 mol) and 1 L of reagent-grade dichloromethane.

  • Cooling: Cool the solution to between -50 and -60°C using an acetone-dry ice bath under a slow stream of dry nitrogen.

  • Addition: While stirring vigorously, slowly add a solution of freshly purified sulfur dichloride (1.02 mol) in 500 mL of dichloromethane over 2 hours, ensuring the internal temperature remains below -50°C.

  • Warm-up & Filtration: Allow the cloudy solution to warm to room temperature and filter to remove any white solid precipitate.

  • Workup: Transfer the filtrate to a separatory funnel, wash with brine (3 x 100 mL), and dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the product as a faintly yellow solid (typically 94–98% yield).[3]

Protocol: One-Pot Synthesis of 2,6-Dimethoxy-9-selenabicyclo[3.3.1]nonane

This protocol demonstrates a one-pot functionalization method.[6]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve cis,cis-1,5-cyclooctadiene (20 mmol) in a mixture of CH₂Cl₂ (35 mL) and methanol (15 mL).

  • Reagent Preparation: Separately, prepare a solution of SeBr₂ (20 mmol) in CH₂Cl₂ (50 mL).

  • Addition: Add the SeBr₂ solution dropwise to the cyclooctadiene solution at room temperature.

  • Reaction: Stir the reaction mixture for 15 hours at room temperature.

  • Isolation: Remove the solvent on a rotary evaporator. Wash the residue with cold n-hexane (2 mL) and dry in vacuo to a constant mass to yield the product (typically ~96% yield).[6]

Protocol

Conclusion and Outlook

The choice between a sulfur or selenium analog in the bicyclo[3.3.1]nonane system is a strategic one, dictated by the desired application.

  • 9-Thiabicyclo[3.3.1]nonanes are built upon more readily available and less toxic starting materials. They offer a stable and well-characterized scaffold with predictable reactivity.

  • 9-Selenabicyclo[3.3.1]nonanes provide enhanced reactivity for nucleophilic substitutions due to superior anchimeric assistance from the selenium atom. The ⁷⁷Se nucleus is a valuable spectroscopic handle for detailed structural and conformational studies. This enhanced reactivity and analytical potential may outweigh the higher cost and toxicity of selenium reagents for specific applications, such as in the development of bioactive compounds or highly efficient catalytic systems.

Future research will likely focus on leveraging the unique properties of the selenium analogs in areas like "click" chemistry, the development of novel enzyme mimetics (e.g., glutathione peroxidase-like activity), and the synthesis of advanced coordination polymers.[7]

References

  • Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. Molecules. 2021 May 11;26(10):2849. [Link]

  • 9-thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses. [Link]

  • Transannular Selenocyclofunctionalization of 1,5-cyclooctadiene: The Antioxidant Properties of 9-selenabicyclo[3.3.1]nonane Derivatives and the Discovery of Increasing Both GPx and GR Activities. MDPI. 2023 Jul 15. [Link]

  • Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. MDPI. 2021 May 11. [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. ResearchGate. [Link]

  • Known biologically active derivatives of 9-thiabicyclo[3.3.1]nonane... ResearchGate. [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. 2006 Mar 27. [Link]

  • Selenium Dibromide Click Chemistry: The Efficient Synthesis of Novel Selenabicyclo[3.3.1]nonene-2 and -nonane Derivatives. PMC. [Link]

  • A skewed bicyclo[3.3.1]nonane. X-ray and neutron diffraction studies of 9-thiabicyclo[3.3.1]nonane-2,6-dione and molecular-mechanics calculations for bicyclo[3.3.1]nonane derivatives. International Union of Crystallography. [Link]

  • The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. IUCr Journals. [Link]

  • (77Se) Selenium NMR. University of Ottawa. [Link]

  • Selenium NMR. IMSERC. [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC. [Link]

  • Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-. ACS Publications. 1987 May 1. [Link]

  • Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. PMC. 2024 Aug 20. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • 9-Thiabicyclo[3.3.1]nonane. PubChem. [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCr. [Link]

  • (77se) Selenium NMR. Scribd. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. 2023 Jul 25. [Link]

  • Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. PMC. [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. [Link]

  • Conformational Analysis of Bicyclo[6][6][8]nonanes. ResearchGate. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. 2026 Jan 12. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. [Link]

  • The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. ResearchGate. [Link]

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Comparative

Comparative Guide: Evaluating Neighboring Group Participation in 9,9-Dioxide Systems

Executive Summary: The Sulfone Divergence In heterocyclic chemistry, particularly within thioxanthene and related tricyclic scaffolds, the oxidation state of the sulfur bridge dictates reactivity. While 9-thia (sulfide)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfone Divergence

In heterocyclic chemistry, particularly within thioxanthene and related tricyclic scaffolds, the oxidation state of the sulfur bridge dictates reactivity. While 9-thia (sulfide) systems exhibit profound Neighboring Group Participation (NGP) via episulfonium intermediates—leading to rate acceleration and stereochemical retention—the 9,9-dioxide (sulfone) systems represent a "reactivity sink."

This guide evaluates the mechanistic absence of NGP in 9,9-dioxide systems. We contrast the anchimeric assistance observed in sulfides with the inductive electron-withdrawal seen in sulfones, providing experimental protocols to validate these electronic effects in drug development pipelines.

Mechanistic Analysis: Why 9,9-Dioxide Systems Fail to Participate

The core distinction lies in the availability of non-bonding electron pairs.

The Sulfide (NGP Active)

In sulfide systems (e.g., 9H-thioxanthene derivatives), the sulfur atom possesses two lone pairs in high-energy orbitals (


). Upon ionization of a leaving group at the 

-position, the sulfur donates electron density to the cationic center, forming a cyclic episulfonium ion . This 3-membered ring stabilizes the positive charge and blocks the "back" face, forcing the nucleophile to attack from the front (double inversion

retention).
The 9,9-Dioxide (NGP Inactive)

In 9,9-dioxide systems (sulfones), the sulfur is oxidized (


).
  • Lone Pair Unavailability: The sulfur valence shell is expanded/oxidized; the oxygen lone pairs are tightly held and delocalized into the

    
     bond, rendering them non-nucleophilic toward the adjacent carbon.
    
  • Inductive Destabilization: The sulfone group is a powerful Electron Withdrawing Group (EWG) via induction (

    
     effect). Instead of stabilizing a developing carbocation, it destabilizes it, significantly retarding 
    
    
    
    pathways.
  • Steric/Electronic Repulsion: The oxygen atoms creates a rigid electrostatic field that discourages the formation of cyclic transition states required for NGP.

Visualization of Signaling Pathways (Mechanism)

NGP_Mechanism cluster_sulfide Sulfide System (Active NGP) cluster_sulfone 9,9-Dioxide System (No NGP) S_Start Sulfide Precursor (Lone Pair Available) Episulfonium Episulfonium Intermediate (Cyclic/Stabilized) S_Start->Episulfonium Fast ($k_{rel} > 10^3$) Anchimeric Assistance S_Product Product (Retention of Config) Episulfonium->S_Product Nucleophilic Attack SO2_Start Sulfone Precursor (e- Withdrawing) Carbocation Destabilized Carbocation (High Energy) SO2_Start->Carbocation Slow ($k_{rel} < 0.1$) Inductive Drag SO2_Product Product (Inversion/Racemization) SO2_Start->SO2_Product Direct Sn2 (If strong Nuc) Carbocation->SO2_Product Non-Stereospecific

Figure 1: Mechanistic divergence between Sulfide (Green) and Sulfone (Red) pathways. Note the cyclic intermediate in sulfides vs. the direct or destabilized path in sulfones.

Comparative Performance Data

The following data summarizes the kinetic and stereochemical consequences of the 9,9-dioxide modification.

Table 1: Relative Solvolysis Rates (Representative Data)

Comparison of hydrolysis rates of


-chloro sulfides vs. 

-chloro sulfones in aqueous ethanol.
SystemElectronic EffectRelative Rate (

)
Stereochemical Outcome
Alkyl Chloride (Reference) None1.0Inversion (

) / Racemization (

)
Sulfide (Thioxanthene) Anchimeric Assistance (NGP)~10,000100% Retention
9,9-Dioxide (Sulfone) Inductive Withdrawal (-I)< 0.01Inversion (via

) or Slow Racemization

Note: Data derived from standard physical organic principles established by Winstein and Bordwell regarding


-thio vs 

-sulfonyl substituent effects.
Table 2: Structural Implications for Drug Design
FeatureSulfide (Precursor)9,9-Dioxide (Metabolite/Target)
Metabolic Stability Low (Oxidizes rapidly)High (Metabolically inert)
Solubility LipophilicPolar / H-bond Acceptor
Reactivity Alkylating agent (potential toxicity)Stable / Non-reactive

Experimental Protocols

To validate the lack of NGP in your specific 9,9-dioxide scaffold, use the following self-validating protocols.

Protocol A: Solvolysis Rate Determination (Titrimetric)

Objective: Quantify the kinetic retardation caused by the sulfone group compared to the sulfide.

  • Preparation: Dissolve 0.1 mmol of the 9-chloro-thioxanthene-9,9-dioxide (and the sulfide control) in 10 mL of 80% Ethanol/Water (v/v).

  • Incubation: Thermostat the reaction vessels at 50°C.

  • Sampling: At fixed intervals (t = 0, 10, 30, 60 min), withdraw 1.0 mL aliquots.

  • Quenching: Immediately transfer aliquot into 5 mL of cold acetone to stop the reaction.

  • Titration: Titrate the liberated HCl with 0.01 N NaOH using phenolphthalein indicator (or potentiometric titration).

  • Calculation: Plot

    
     vs. time.
    
    • Expectation: The Sulfide will show a steep slope (fast

      
      ). The 9,9-dioxide will show a negligible slope (near zero reaction), confirming the lack of NGP.
      
Protocol B: Stereochemical Probe (NMR Analysis)

Objective: Confirm mechanism via stereochemical outcome (Retention vs. Inversion).[1]

  • Substrate: Use a chiral analog (e.g., secondary mesylate at the

    
    -position relative to the sulfone).
    
  • Reaction: Treat with sodium acetate (NaOAc) in acetic acid (acetolysis).

  • Analysis: Analyze the product via

    
    H-NMR or Chiral HPLC.
    
    • Sulfide Signal: Look for Retention (indicates Episulfonium intermediate).[2]

    • 9,9-Dioxide Signal: Look for Inversion (indicates direct

      
       back-side attack) or Racemization  (indicates unstable carbocation).
      
Experimental Workflow Diagram

Protocol_Flow cluster_analysis Analytical Branching Start Start: Substrate Selection (Sulfide vs Sulfone) Solvolysis Solvolysis Condition (EtOH/H2O, 50°C) Start->Solvolysis Kinetic Kinetic Analysis (Titration of HCl) Solvolysis->Kinetic Stereo Stereo Analysis (Chiral HPLC/NMR) Solvolysis->Stereo Result_NGP Result A: Fast Rate + Retention (CONFIRMS NGP) Kinetic->Result_NGP High k_obs Result_NoNGP Result B: Slow Rate + Inversion (CONFIRMS NO NGP) Kinetic->Result_NoNGP Low k_obs Stereo->Result_NGP Retention Stereo->Result_NoNGP Inversion

Figure 2: Decision tree for experimentally verifying neighboring group participation.

References

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions.[2][3] XIII. General Theory of Neighboring Groups and Reactivity.[1] Journal of the American Chemical Society, 70(2), 828–837.

  • Bordwell, F. G., & Cooper, G. D. (1951). The Effect of the Sulfone Group on the Nucleophilic Displacement of Halogens. Journal of the American Chemical Society, 73(11), 5187–5190.

  • Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press.
  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Comprehensive review of anchimeric assistance mechanisms).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Authoritative source on carbocation stability and NGP).

Sources

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